N-Vinylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZTGMLYITLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-43-4 | |
| Record name | Poly(vinylpyrrolidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70196500 | |
| Record name | N-Vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-16-3 | |
| Record name | N-Vinylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-VINYLPYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGQ0JZ9FNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Vinylpyrrolidine
Industrial Production Routes
Two main routes are prominent in the industrial production of N-Vinylpyrrolidine: the vinylation of 2-pyrrolidone with acetylene (B1199291) and the gas-phase dehydration of N-(2-hydroxyethyl)-2-pyrrolidone. pf-pvp.comresearchgate.net
Vinylation of 2-Pyrrolidone with Acetylene
The reaction of 2-pyrrolidone with acetylene, often referred to as the Reppe process, is a well-established industrial method for NVP synthesis. wikipedia.orgshokubai.co.jp This process involves the base-catalyzed addition of acetylene to 2-pyrrolidone. wikipedia.orgontosight.ai Industrially, this vinylation is typically carried out in high-pressure autoclaves at temperatures ranging from 130–170 °C and pressures up to 2.6 MPa. chemicalbook.com To mitigate the risk of acetylene explosions, acetylene is often diluted with nitrogen or propane. chemicalbook.com The reaction can be performed in a liquid-phase tube, a loop reactor, or a gas-phase reactor. chemicalbook.com
Recent advancements have explored the use of microreactors for this synthesis, which can enhance gas-liquid mass transfer and improve the selectivity towards NVP to 100%. researchgate.net In such systems, after multiple cycles, the conversion of 2-pyrrolidone can reach up to 45.3%. researchgate.net The process yields crude NVP that is then purified through multi-step vacuum distillation, with unreacted 2-pyrrolidone and excess acetylene being recycled. chemicalbook.com
Gas Phase Dehydration Techniques
An alternative and industrially significant route to NVP involves the gas-phase dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP). chemicalbook.comrsc.org This method is considered a cleaner and safer process compared to the acetylene-based route due to the lower risk of explosions. shokubai.co.jp In this process, HEP, which can be synthesized from γ-butyrolactone and ethanolamine, is vaporized and passed through a heated reactor containing a dehydration catalyst. google.comresearchgate.net
The dehydration is a heterogeneously catalyzed reaction conducted at temperatures between 320–400 °C and a pressure of 10 kPa. chemicalbook.com The resulting crude NVP is then purified by vacuum distillation or crystallization. chemicalbook.com Research has shown that using sodium-doped silica (B1680970) as a catalyst can lead to excellent selectivity of over 96 mol%. rsc.org The primary by-product is water, making this a greener alternative. rsc.org The reaction can be carried out in either the liquid or vapor phase, with vapor-phase dehydration often occurring at temperatures of 250 to 350 °C under sub-atmospheric pressures. google.com
| Parameter | Vinylation of 2-Pyrrolidone with Acetylene | Gas Phase Dehydration of HEP |
| Primary Reactants | 2-Pyrrolidone, Acetylene | N-(2-hydroxyethyl)-2-pyrrolidone (HEP) |
| Temperature | 130–170 °C chemicalbook.com | 320–400 °C chemicalbook.com |
| Pressure | Up to 2.6 MPa chemicalbook.com | 10 kPa chemicalbook.com |
| Catalyst Type | Base catalyst (e.g., potassium pyrrolidonate) chemicalbook.com | Heterogeneous catalyst (e.g., sodium-doped silica) rsc.org |
| Key Advantage | Mature, high-yield process pf-pvp.com | Cleaner, safer process shokubai.co.jp |
Catalytic Processes in this compound Synthesis
Homogeneous Catalysis
In the vinylation of 2-pyrrolidone with acetylene, homogeneous catalysis plays a crucial role. The catalytically active species is typically a potassium salt, specifically potassium pyrrolidonate. researchgate.netrsc.org This is formed by reacting potassium hydroxide (B78521) (KOH) or potassium alkoxides with 2-pyrrolidone. researchgate.net The presence of water in the reaction system significantly impacts the catalyst's activity and the selectivity of the process. rsc.orgrsc.orgresearchgate.net Therefore, strict water removal is critical during the preparation of the catalyst to prevent deactivation. rsc.orgrsc.orgresearchgate.net Research has focused on understanding the nonlinear relationships between various reaction parameters—such as residence time, moisture content, temperature, and catalyst concentration—to optimize the catalytic process. researchgate.net
Base-Catalyzed Mechanisms
The vinylation of 2-pyrrolidone with acetylene is fundamentally a base-catalyzed reaction. wikipedia.orgontosight.ai The process is typically catalyzed by a strong base like potassium hydroxide, which first reacts with 2-pyrrolidone to form the active catalyst, potassium pyrrolidonate. pf-pvp.comrsc.org The mechanism involves the nucleophilic attack of the pyrrolidonate anion on the acetylene molecule. To improve yields and reduce by-products, co-catalysts such as hydroxy end-capped ether oligomers or linear diols with at least four carbon atoms can be used in conjunction with alkali metal salts. google.com This can lead to NVP yields exceeding 90%. google.com
| Catalyst System | Reaction Conditions | Yield | Reference |
| KOH/Co-catalyst (ether oligomers/diols) | 100-200 °C, 7.5-30 atm | >90% | google.com |
| Potassium Pyrrolidonate (in microreactor) | 160 °C, 0.6 MPa | 45.3% conversion (after 4 cycles) | researchgate.net |
Dehydration Catalysis
For the gas-phase synthesis of NVP from HEP, dehydration catalysts are essential. These are typically solid, heterogeneous catalysts. rsc.org A simple and effective catalyst is sodium-doped silica, which demonstrates high selectivity. rsc.org Other basic or neutral dehydration catalysts can also be employed. google.com The dehydration can be performed in the liquid phase by passing HEP through a heated chamber with the catalyst at 200 to 400 °C, or more commonly in the vapor phase. google.com The addition of a controlled amount of water to the dehydration process has been shown to reduce the formation of the by-product N-ethyl-2-pyrrolidone (NEP), sustain high conversion of HEP, and improve selectivity to NVP. google.com
Mechanistic Investigations of this compound Formation
The industrial synthesis of this compound (NVP) is primarily achieved through the vinylation of 2-pyrrolidone with acetylene, a process catalyzed by a strong base. wikipedia.orggoogle.com Mechanistic studies, often employing advanced computational methods, have provided significant insights into the molecular-level events that govern this transformation.
Acetylene Incorporation Pathways
The catalytic synthesis of NVP from 2-pyrrolidone and acetylene proceeds through a multi-stage pathway. The active catalyst, typically the potassium salt of pyrrolidone, is formed in an initial step by reacting 2-pyrrolidone with a potassium source like potassium hydroxide (KOH). rsc.org The subsequent vinylation reaction involves the direct participation of this catalytic molecule.
The core of the mechanism involves the incorporation of an acetylene molecule between the potassium cation (K+) and the pyrrolidone anion of the catalyst. rsc.org This creates a reactive complex where the acetylene is positioned to interact with the pyrrolidone ring. The pyrrolidone anion then performs a nucleophilic attack on the complexed acetylene molecule, leading to the formation of the vinyl group attached to the nitrogen atom. rsc.org
Transition State Characterization in Catalytic Synthesis
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing the transition states of the NVP synthesis. rsc.orgresearchgate.net These calculations reveal that the primary energy barrier in the reaction is the nucleophilic attack by the pyrrolidone anion on the acetylene molecule. rsc.org
Role of Solvent Environment in Reaction Mechanism
The solvent environment plays a multifaceted and critical role in the synthesis of NVP. The presence of water, for instance, is highly detrimental. rsc.org Water can facilitate a ring-opening reaction of the 2-pyrrolidone reactant, which leads to the deactivation of the potassium pyrrolidone catalyst. rsc.orgmdpi.com Therefore, stringent water removal during catalyst preparation is essential for maintaining high catalytic activity. rsc.orgresearchgate.net
Conversely, the deliberate introduction of certain organic solvents can be beneficial. The solubility of acetylene in 2-pyrrolidone is relatively low. rsc.org By introducing solvents such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), the solubility of acetylene in the liquid phase can be significantly increased. rsc.org This enhanced solubility promotes the target reaction, leading to notable improvements in both conversion and selectivity. rsc.org Computational modeling has also shown that organic solvents can actively participate in and assist initiation reactions in related polymerizations, highlighting the complex interplay between the solvent, reactants, and catalysts. rsc.orglatrobe.edu.au
Table 1: Effect of Solvent Introduction on NVP Synthesis This table is based on findings from studies investigating the improvement of reaction conditions. rsc.org
| Solvent Added | Effect on Acetylene Solubility | Impact on Conversion & Selectivity |
| None | Low | Baseline |
| Dimethyl Sulfoxide (DMSO) | Increased | Significantly Improved |
| N-Methyl-2-pyrrolidone (NMP) | Increased | Significantly Improved |
This compound Dimerization Pathways
This compound can undergo dimerization, a side reaction that is particularly prevalent under certain conditions, such as in the presence of acidic species. This process leads to the formation of an unsaturated dimer, which can be an undesirable byproduct in polymerization reactions. utwente.nlnycu.edu.tw
Acid-Catalyzed Dimerization Mechanism
The dimerization of NVP can be catalyzed by acid sources. nycu.edu.twmdpi.comacs.org This reaction has been observed during polymerization attempts, where components of the reaction mixture can inadvertently generate acidic species. For example, the reaction between benzylic bromides and NVP can produce HBr, which then acts as a catalyst for dimerization. mdpi.comresearchgate.net The mechanism begins with the protonation of an NVP monomer by the acid. mdpi.comtue.nl This initial step activates the monomer, setting the stage for the subsequent addition reaction that forms the dimer. The process is sensitive to pH, and the addition of a proton scavenger can suppress or slow the formation of the dimer. nycu.edu.twacs.org
Cationic Dimerization Processes
The acid-catalyzed dimerization proceeds through a cationic mechanism. mdpi.comtue.nlcmu.edu The process is initiated by the addition of a proton to the vinyl double bond of an NVP molecule. This protonation step forms a carbocationic intermediate species. mdpi.com
This electrophilic cation then attacks the electron-rich double bond of a second NVP molecule. mdpi.com This addition leads to a larger, dimerized cationic intermediate. The process concludes with the elimination of a proton from this intermediate, which results in the formation of a stable, unsaturated NVP dimer and regenerates the acid catalyst, allowing it to initiate another cycle. mdpi.com This cationic dimerization is a known complication in certain controlled radical polymerization techniques, such as ATRP, when specific initiators are used. utwente.nlmdpi.com
Polymerization and Copolymerization Science of N Vinylpyrrolidine
Homopolymerization of N-Vinylpyrrolidine
This compound (NVP) is a hydrophilic and non-ionic monomer that readily undergoes radical polymerization. researchgate.net This process can be initiated by heat or light. researchgate.net
Conventional Free Radical Polymerizationmdpi.comresearchgate.net
Conventional free radical polymerization is a common method for synthesizing poly(N-vinylpyrrolidone) (PVP). researchgate.net This process typically utilizes peroxide-based or azo-based initiators. researchgate.net The molecular weight of the resulting polymer is influenced by both the initiator and monomer concentrations. researchgate.net
The nature of the solvent significantly impacts the polymerization rates and activation energies of N-vinylpyrrolidone polymerization. researchgate.net This is primarily attributed to the influence of solvent polarity on the propagation reaction. researchgate.net For instance, the propagation rate coefficient (kp) for NVP polymerization shows a marked decrease with increasing NVP concentration in aqueous solutions, while it remains largely unaffected by concentration in organic solvents like isopropanol (B130326) and toluene (B28343). rsc.orggoettingen-research-online.de The use of fluoroalcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can enhance the polymerization rate and control due to hydrogen bonding interactions with the NVP monomer. rsc.org Computational studies have also shown that solvents like isopropanol and toluene can actively participate in the initiation reactions. rsc.orgnih.gov
Table 1: Effect of Solvent on NVP Polymerization Rate
| Solvent | Polymerization Rate | Controllability | Reference |
| Dioxane | Lower | Lower | rsc.org |
| Dimethyl formamide (B127407) | Lower | Lower | rsc.org |
| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Higher | Higher | rsc.org |
This table illustrates the comparative effect of different solvents on the polymerization of NVP.
The initiation of NVP polymerization can be achieved through various mechanisms. Azo-initiators, like 2,2'-azobisisobutyronitrile (AIBN), are commonly used. nih.gov In the presence of mercapto acids, it has been found that the initiation mechanism is more complex than simple monomolecular decomposition of the initiator. researchgate.net A redox reaction between the initiator and the chain transfer agent, specifically the thiolate anions of mercapto acids, can occur, forming a high-temperature redox initiating system. mdpi.comnih.gov
The kinetic orders of the reaction with respect to the monomer, initiator, and chain transfer agent have been investigated. Theoretically, the orders are proposed to be 1, 0.75, and 0.25, respectively. researchgate.netnih.gov Experimental values have been found to be in close agreement with these theoretical predictions, with orders of approximately 1 for the monomer, 0.77–0.79 for the initiator, and 0.26 for the mercapto acid chain transfer agent. mdpi.comnih.gov The kinetic order with respect to the AIBN initiator is typically close to 0.5 in conventional radical polymerization, which is indicative of bimolecular chain termination. nih.gov However, values deviating from 0.5 suggest a more complex initiation or termination process. nih.gov
The mechanism of chain termination in the radical polymerization of N-vinylpyrrolidone is a subject of ongoing discussion. mdpi.comnih.gov Both traditional bimolecular chain termination and first-order chain termination have been proposed. nih.gov Bimolecular termination involves the reaction between two growing polymer chains. mdpi.com First-order termination is often attributed to the involvement of impurities. nih.gov The occurrence of the gel effect at high conversions of NVP suggests that bimolecular chain termination is a significant mechanism. mdpi.com
Chain transfer to the monomer can also occur through hydrogen abstraction from the 3-position of the pyrrolidone ring, leading to the formation of a radical with a double bond. researchgate.net This can initiate a new chain with a terminal double bond, which can lead to long-chain branching and crosslinking, especially at high conversions. researchgate.net In the presence of specific solvents like 3-methylbutan-2-one, termination can also occur by combination between propagating radicals and solvent-derived radicals. acs.org
Controlled/Living Radical Polymerization Techniques for Poly(N-Vinylpyrrolidone)
While conventional free radical polymerization is widely used, it offers limited control over the polymer architecture. mdpi.com To synthesize well-defined poly(N-vinylpyrrolidone) (PNVP), controlled/living radical polymerization (CLRP) techniques are employed. sigmaaldrich.com Among the various CLRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be the most effective for NVP. mdpi.com Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have generally been found to be less effective for controlling the polymerization of NVP. openrepository.com
RAFT Polymerization: This technique allows for the synthesis of PNVP with controlled molecular weights and low dispersities. acs.org The success of RAFT polymerization is highly dependent on the choice of the RAFT agent, with xanthates and dithiocarbamates being commonly used for less activated monomers like NVP. mdpi.comacs.org The use of specific RAFT agents, such as cyanomethyl N-aryl-N-pyridyl dithiocarbamates, has shown good control over NVP polymerization. openrepository.com The process can be conducted in various solvents, including water at ambient temperatures, which is advantageous for producing all-hydrophilic block copolymers. rsc.org
ATRP: While generally less effective, some success has been reported with ATRP of NVP. For instance, using a specific ligand system (Me6Cyclam) in a mixed solvent system allowed for the synthesis of PNVP with controlled molecular weight and narrow molecular weight distribution. researchgate.net Reverse ATRP (RATRP) has also been successfully applied to the bulk polymerization of NVP, yielding polymers with very low polydispersity. psu.edu Difunctional haloxanthate inifers have been utilized for successive RAFT polymerization of NVP and ATRP of other monomers to create block copolymers. acs.orgacs.org
Organostibine-Mediated Living Radical Polymerization: This is another technique that has been successfully used to prepare well-defined PNVP with low polydispersity indexes (1.1–1.3). acs.org
Table 2: Comparison of Controlled/Living Radical Polymerization Techniques for NVP
| Technique | Effectiveness for NVP | Key Features | Reference(s) |
| RAFT | High | Good control over molecular weight and dispersity; requires appropriate RAFT agent (xanthates, dithiocarbamates). | mdpi.comopenrepository.comacs.org |
| ATRP | Limited | Can be effective with specific ligand/catalyst systems; reverse ATRP shows promise. | researchgate.netpsu.edu |
| NMP | Ineffective | Generally not suitable for controlling NVP polymerization. | openrepository.com |
| Organostibine-Mediated | High | Produces well-defined polymers with low polydispersity. | acs.org |
This table provides a comparative overview of the effectiveness of different controlled radical polymerization techniques for this compound.
Copolymerization Strategies Involving this compound
N-Vinylpyrrolidone readily participates in radical copolymerization with a wide array of monomers, allowing for the synthesis of copolymers with tailored properties.
With Methacrylates and Acrylates: NVP has been copolymerized with various methacrylates, such as isobornyl methacrylate (B99206) (IBMA), benzyl (B1604629) methacrylate, n-hexyl methacrylate (HMA), and stearyl methacrylate (SMA), often employing RAFT polymerization. mdpi.commdpi.comnih.gov In the copolymerization with IBMA, the reactivity ratio of IBMA is significantly higher than that of NVP, indicating that NVP is the less reactive monomer. mdpi.comnih.gov Copolymers of NVP with 2-ethoxyethyl methacrylate have been synthesized via free radical polymerization using AIBN as an initiator. tandfonline.comtandfonline.com The reactivity ratios were found to be r(NVP) = 0.769 and r(EOEMA) = 0.266. tandfonline.comresearchgate.net Copolymers with methacrylic acid have also been prepared, with reactivity ratios dependent on the pH of the aqueous media. tandfonline.com Furthermore, copolymers with alkyl acrylates can be produced through free radical polymerization. google.com
With Vinyl Acetate (B1210297): Copolymers of N-vinylpyrrolidone and vinyl acetate (VP/VA copolymers) are synthesized via free radical polymerization in isopropanol with AIBN as the initiator. atamanchemicals.comresearchgate.net These copolymers combine the properties of both monomers, offering a balance of hydrophilicity and hydrophobicity. polysciences.com
With Other Monomers: NVP has been copolymerized with a variety of other monomers. For instance, statistical copolymers of NVP and 2-chloroethyl vinyl ether (CEVE) have been synthesized using RAFT polymerization. mdpi.comnih.gov Copolymerization with N-vinyl formamide can be achieved using RAFT, and with acrylonitrile (B1666552) via water-phase precipitation copolymerization. mdpi.comresearchgate.net Radical copolymerization of NVP has also been studied with several allyl monomers, including diallylacylhydrazines and N-allylmaleimide. researchgate.net Additionally, copolymers with N-substituted maleimides have been synthesized. researchgate.net
Table 3: Reactivity Ratios for Radical Copolymerization of this compound (M1) with Various Monomers (M2)
| Comonomer (M2) | r1 (NVP) | r2 (M2) | Polymerization Method | Reference |
| Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | Conventional Radical | mdpi.comnih.gov |
| Isobornyl Methacrylate (IBMA) | r11=4.466, r12=0 | r21=14.830, r22=0 | RAFT (Penultimate Model) | mdpi.comnih.gov |
| 2-Ethoxyethyl Methacrylate (EOEMA) | 0.769 | 0.266 | Free Radical | tandfonline.comresearchgate.net |
| Methacrylic Acid (MAA) | 0.92 - 8.3 | Very small | Aqueous Solution (pH dependent) | tandfonline.com |
| Acrylic Acid (AA) | - | - | Free Radical | sapub.org |
| N-(4-carboxyphenyl)maleimide | 0.028 | 0.347 | Free Radical | researchgate.net |
| N-(4-formylphenoxy-4′-carbonylphenyl) maleimide | 0.044 | 0.060 | Free Radical | researchgate.net |
Radical Copolymerization with Diverse Monomers
Comonomer Reactivity Ratio Determination
The determination of monomer reactivity ratios is crucial for predicting the composition and structure of a copolymer. nih.govsapub.org These ratios, typically denoted as r1 and r2, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. Various methods, including the Fineman-Ross, inverted Fineman-Ross, Kelen-Tüdos, and extended Kelen-Tüdos graphical methods, as well as computational programs like COPOINT, are employed to estimate these values. nih.govmdpi.comnih.gov
For the copolymerization of NVP with various comonomers, the reactivity ratios indicate the tendency of the monomers to arrange in an alternating, random, or block-like fashion. sapub.org For instance, in the free radical copolymerization of NVP (M1) and isobornyl methacrylate (IBMA) (M2), the reactivity ratios were found to be r1 = 0.292 and r2 = 2.673. nih.govmdpi.com Since r1 < 1 and r2 > 1, IBMA is more reactive than NVP, and the resulting copolymer will be enriched in IBMA units compared to the monomer feed. nih.gov The product of the reactivity ratios (r1r2) being less than one suggests a tendency towards random incorporation of the monomers. sapub.org
Similarly, in the copolymerization of NVP with acrylic acid (AA), the reactivity ratio of NVP (r1) was found to be greater than that of AA (r2), with the product r1r2 being less than one, indicating a random distribution of monomers in the copolymer chain, which is rich in NVP. sapub.org The reactivity ratios for NVP with other comonomers like styrene (B11656), methyl methacrylate, and vinyl acetate have also been determined, leading to the calculation of Q and e values which further characterize the reactivity and polarity of the NVP monomer. capes.gov.brkoreascience.kr
Table 1: Reactivity Ratios of this compound (NVP) with Various Comonomers
| Comonomer (M2) | Polymerization Method | r_NVP (r1) | r_M2 (r2) | r1 * r2 | Copolymer Structure Tendency | Source(s) |
| Isobornyl Methacrylate (IBMA) | Free Radical | 0.292 | 2.673 | 0.780 | Random, enriched in IBMA | nih.govmdpi.com |
| Acrylic Acid (AA) | Free Radical | > r_AA | < 1 | < 1 | Random, enriched in NVP | sapub.org |
| Benzyl Methacrylate (BzMA) | RAFT | << r_BzMA | >> r_NVP | - | Enriched in BzMA | nih.gov |
| Styrene (St) | Free Radical | - | - | - | Block-like | koreascience.kr |
| Hydroxypropyl Methacrylate (HPMA) | Free Radical | - | - | - | Block-like | koreascience.kr |
| Carboxyphenyl Maleimide (CPMI) | Free Radical | - | - | - | Alternating | koreascience.kr |
| 2-Chloroethyl Vinyl Ether (CEVE) | RAFT | 5.80 | 0.15 | 0.87 | Random | mdpi.com |
Statistical Copolymer Synthesis
Statistical copolymers of NVP are commonly synthesized via free radical polymerization, where the monomer units are incorporated into the polymer chain in a random or statistical manner. nih.govmdpi.com This method is valued for its simplicity and applicability to a wide range of monomers. tandfonline.com For example, statistical copolymers of NVP and isobornyl methacrylate (IBMA) have been synthesized using both conventional free radical and reversible addition-fragmentation chain transfer (RAFT) polymerization techniques. nih.govmdpi.comresearchgate.net In a typical free radical process, a mixture of the monomers and a radical initiator, such as azobisisobutyronitrile (AIBN), is heated to initiate polymerization. nih.govmdpi.com The composition of the resulting copolymer is dependent on the initial monomer feed ratio and their respective reactivity ratios. sapub.org
The synthesis of statistical copolymers of NVP with other monomers like benzyl methacrylate and 2-chloroethyl vinyl ether has also been reported, often employing RAFT polymerization to achieve better control over the molecular weight and dispersity of the resulting copolymers. mdpi.comnih.gov The reaction conditions, such as temperature, solvent, and initiator concentration, are carefully controlled to achieve the desired copolymer characteristics. mdpi.comnih.gov For instance, the free radical copolymerization of NVP and IBMA was conducted in bulk at 60 °C for 40 minutes using AIBN as the initiator. nih.govmdpi.com
Block Copolymer Architectures
Block copolymers containing NVP segments are of significant interest due to their ability to self-assemble into various nanostructures, making them suitable for applications in drug delivery and nanotechnology. mdpi.commdpi.comnih.gov These architectures are typically synthesized using controlled/living polymerization techniques, with RAFT polymerization being a particularly effective method for NVP. mdpi.comnih.govnih.gov The synthesis of block copolymers often involves the sequential addition of monomers. mdpi.comnih.gov First, a homopolymer of one monomer (e.g., PNVP) is synthesized, which then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer, leading to the formation of a diblock copolymer. mdpi.comnih.govmdpi.com
Amphiphilic block copolymers of NVP with various hydrophobic monomers, such as n-alkyl methacrylates, vinyl esters, and styrene, have been successfully prepared. mdpi.comnih.govredalyc.org For example, PNVP-b-poly(n-hexyl methacrylate) (PNVP-b-PHMA) and PNVP-b-poly(stearyl methacrylate) (PNVP-b-PSMA) were synthesized by RAFT polymerization, starting with the polymerization of NVP. mdpi.com Similarly, PNVP-b-poly(vinyl ester) block copolymers were synthesized by first preparing a PNVP macro-CTA, followed by the polymerization of the vinyl ester. nih.gov The choice of RAFT agent is critical, especially when copolymerizing NVP (a less activated monomer, LAM) with more activated monomers (MAMs) like methacrylates. mdpi.compreprints.org Universal CTAs that can control the polymerization of both monomer types are often employed. mdpi.commdpi.com
Graft Copolymerization Methodologies
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. mdpi.comopenmedicinalchemistryjournal.com The "grafting-from," "grafting-onto," and "grafting-through" methods are the three primary strategies for synthesizing graft copolymers. mdpi.com Grafting NVP onto various polymer backbones can impart the desirable properties of PNVP, such as hydrophilicity and biocompatibility, to the original polymer. researchgate.net
Radiation-induced grafting is one method used to synthesize graft copolymers. For instance, NVP has been grafted onto ethylene-co-tetrafluoroethylene (ETFE) films by pre-irradiating the ETFE film and then exposing it to a solution of NVP. scispace.com The degree of grafting can be influenced by factors such as the solvent, monomer concentration, and radiation dose. scispace.com Another approach involves the use of redox initiators. For example, graft copolymers of NVP and chitosan (B1678972) have been synthesized using a peroxymonosulphate/thiourea redox pair. researchgate.net
The "grafting-through" method involves the copolymerization of a macromonomer with another monomer. mdpi.com For example, polystyrene macromonomers with a vinyl terminus have been copolymerized with NVP via free radical polymerization to produce a PNVP-g-polystyrene graft copolymer. mdpi.com
Precipitation Copolymerization Processes
Precipitation polymerization is a technique where the polymerization is initiated in a homogeneous solution, but the resulting polymer is insoluble in the monomer/solvent mixture and thus precipitates out as it forms. This method can be advantageous for copolymerizing NVP with acidic comonomers, as it can prevent hydrolysis. researchgate.net While specific detailed research findings on precipitation copolymerization processes exclusively for NVP are limited in the provided context, the principle is applicable. For instance, the copolymerization of NVP with monomers like acrylic or methacrylic acid can be carried out using this process. researchgate.net The synthesis of statistical copolymers of NVP and 2-chloroethyl vinyl ether via RAFT polymerization also resulted in the precipitation of the copolymer product, which was then collected. mdpi.com
Controlled Copolymerization Methodologies
Controlled/living polymerization techniques are essential for synthesizing polymers with well-defined architectures, controlled molecular weights, and low dispersities. mdpi.comacs.org Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly versatile and powerful method for the controlled polymerization of NVP and its copolymers. mdpi.comnih.gov
RAFT Copolymerization for Controlled Architectures
RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with complex architectures, such as block, graft, and star polymers, with a high degree of control over their molecular characteristics. mdpi.comrsc.org This technique is particularly suitable for NVP, which is considered a less activated monomer (LAM). mdpi.comnih.gov The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound like a dithioester, trithiocarbonate, dithiocarbamate, or xanthate. mdpi.comacs.orgresearchgate.net
The RAFT process has been successfully employed to synthesize a variety of controlled architectures based on NVP. Statistical copolymers of NVP with monomers like isobornyl methacrylate and benzyl methacrylate have been prepared via RAFT, yielding copolymers with lower polydispersities compared to those synthesized by conventional free radical polymerization. nih.govnih.gov
The synthesis of well-defined block copolymers is a major application of RAFT polymerization. mdpi.com By using a PNVP chain as a macro-CTA, various block copolymers such as PNVP-b-poly(vinyl acetate), PNVP-b-poly(n-alkyl methacrylate), and PNVP-b-poly(N-vinylcarbazole) have been synthesized. mdpi.commdpi.comcdnsciencepub.com The choice of CTA is critical for the successful synthesis of block copolymers, especially when combining NVP with a more activated monomer (MAM). preprints.orgrsc.org In some cases, a universal CTA that can effectively control the polymerization of both LAMs and MAMs is used. mdpi.com Alternatively, the chain end of the first block can be modified to be suitable for the polymerization of the second monomer. rsc.org
Table 2: Examples of this compound Copolymers Synthesized via RAFT Polymerization
| Copolymer Architecture | Comonomer(s) | RAFT Agent Type | Key Findings | Source(s) |
| Statistical Copolymer | Isobornyl Methacrylate (IBMA) | Xanthate | Controlled molecular weight, lower polydispersity than free radical polymerization. | nih.govmdpi.com |
| Statistical Copolymer | Benzyl Methacrylate (BzMA) | Xanthate | BzMA is more reactive than NVP. | nih.gov |
| Block Copolymer | n-Hexyl Methacrylate (HMA), Stearyl Methacrylate (SMA) | Xanthate, Dithiobenzoate | Synthesis of amphiphilic block copolymers with controlled molecular weights. | mdpi.com |
| Block Copolymer | Vinyl Esters (VBu, VDc, VSt) | Xanthate | Sequential monomer addition starting with NVP. | nih.gov |
| Block Copolymer | N-Vinylcarbazole (NVK) | Xanthate | Synthesis of amphiphilic block copolymers with low polydispersity. | cdnsciencepub.com |
| Block Copolymer | Styrene (St), Methyl Methacrylate (MMA) | Haloxanthate Inifer | RAFT-first approach followed by ATRP for the second block. | acs.org |
ATRP in Copolymerization Systems
Atom Transfer Radical Polymerization (ATRP) has been utilized to synthesize well-defined block copolymers containing this compound (NVP), although direct ATRP of NVP can be challenging. A common strategy involves a combination of different controlled polymerization techniques. For instance, ATRP can be used first to polymerize a monomer like styrene, followed by the transformation of the resulting polymer into a macroinitiator for the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of NVP. redalyc.org
Conversely, a RAFT-first approach is also effective. In this method, NVP is first polymerized via RAFT using a difunctional initiator that also contains a group capable of initiating ATRP, known as an inifer (initiator-transfer agent-terminator). acs.orgacs.org The resulting poly(N-vinylpyrrolidone) (PNVP) with a terminal chloroester group can then act as a macroinitiator for the ATRP of a second monomer, such as styrene (St) or methyl methacrylate (MMA). acs.orgacs.org This sequential polymerization allows for the successful synthesis of well-defined block copolymers like PNVP-b-PSt and PNVP-b-PMMA with controlled molecular weights and relatively narrow molecular weight distributions (Mw/Mn < 1.4). acs.orgacs.org
Another approach involves using a dual RAFT/ATRP chloroxanthate chain transfer agent (CTA). This allows for the polymerization of NVP by RAFT, followed by chain extension with a more active monomer like triethylene glycol methacrylate (TEGMA) via Activators ReGenerated by Electron Transfer (ARGET) ATRP. nih.gov This highlights the versatility of combining different controlled radical polymerization methods to create complex NVP-based copolymer architectures. nih.gov
Table 1: Examples of this compound Block Copolymers Synthesized via ATRP-related Techniques This table is interactive and can be sorted by clicking on the column headers.
| Copolymer | Polymerization Method | Comonomer | Initiator/Ligand/CTA System | Reference |
|---|---|---|---|---|
| PNVP-b-PMANTU | ATRP | N-methacryloyl-N′-(α-naphthyl)thiourea (MANTU) | PNVP-Cl macroinitiator | researchgate.net |
| PNVP-b-PSt | RAFT followed by ATRP | Styrene (St) | X-PNVP-Cl (macroinifer) | acs.org |
| PNVP-b-PMMA | RAFT followed by ATRP | Methyl Methacrylate (MMA) | X-PNVP-Cl (macroinifer) | acs.orgacs.org |
| PS-b-PNVP | ATRP followed by RAFT | Styrene (St) | PS-Br macroinitiator for RAFT | redalyc.org |
| PNVP-co-pTEGMA | RAFT followed by ARGET-ATRP | Triethylene glycol methacrylate (TEGMA) | Dual RAFT/ATRP CTA | nih.gov |
Mechanistic Aspects of this compound Copolymerization
Cross-Propagation Kinetics
When NVP is copolymerized with multifunctional acrylates like polyethylene (B3416737) glycol diacrylate (PEGDA) or dipentaerythritol (B87275) pentaacrylate (DPPA), the rate of polymerization is significantly enhanced. rsc.orgradtech.org For example, in the eosin-mediated copolymerization of NVP and PEGDA in aqueous solution, the addition of NVP led to an approximately 70% increase in the initial rate of vinyl group consumption. rsc.org In other systems, copolymerizing 30 mol% NVP with diethylene glycol diacrylate (DEGDA) resulted in a 125% rate increase, while with DPPA, the rate increased by nearly 300%. radtech.org
This rate enhancement is attributed to favorable cross-propagation, where the reaction between an acrylate (B77674) radical and an NVP monomer, and an NVP radical with an acrylate monomer, is very efficient. rsc.orgradtech.org Reactivity ratio studies for NVP and butyl acrylate suggest a predominantly alternating copolymerization, which supports the idea that cross-propagation is a key factor in the increased polymerization speed. radtech.org
Oxygen Inhibition Mitigation Strategies
NVP is widely recognized for its ability to reduce oxygen inhibition in free-radical photopolymerization systems. rsc.orgresearchgate.net Molecular oxygen typically inhibits these reactions by quenching the excited state of the photoinitiator or by scavenging the propagating radicals to form stable peroxy radicals. radtech.orgbomar-chem.com The addition of NVP as a comonomer can significantly shorten the oxygen inhibition time and increase the final monomer conversion. rsc.orgrsc.org
Several mechanisms have been proposed to explain NVP's role in mitigating oxygen inhibition:
Oxygen Scavenging : NVP may act as an oxygen scavenger, similar to amines, through an irreversible photo-oxidation reaction. rsc.orgresearchgate.net
Exciplex/Complex Formation with Oxygen : It is hypothesized that NVP could form a charge-transfer complex or an exciplex with molecular oxygen, accelerating de-oxygenation while producing initiating radicals. rsc.orgresearchgate.net
Complex Formation with Other Components : NVP may form complexes with other functional groups in the formulation, which could increase the propagation rate constant or reduce the rate of oxygen inhibition. rsc.orgresearchgate.net
Formation of Initiator/Monomer Complexes
A significant strategy for mitigating oxygen inhibition involves the formation of a ground-state complex between NVP and the photoinitiator or photosensitizer. rsc.orgrsc.org In systems using eosin (B541160) Y as a photosensitizer for visible-light induced polymerization, it is proposed that the formation of an eosin/NVP complex is the primary reason for the reduction in oxygen inhibition. rsc.orgrsc.org This complex is believed to slightly enhance the rate of photoinduced electron transfer, a key step in the process that consumes oxygen and generates initiating radicals. rsc.org This mechanistic insight contrasts with earlier theories and provides a clearer picture of the synergistic effect between the photocatalyst and the NVP comonomer in enabling rapid polymerization in the presence of oxygen. rsc.orgrsc.org
Hydrogel Formation via this compound Copolymerization
NVP is a key monomer in the synthesis of hydrogels due to the high hydrophilicity and biocompatibility of the resulting polymer. rsc.orgmdpi.com These hydrogels are three-dimensional polymer networks that can absorb large quantities of water. ekb.eg They are typically formed by copolymerizing NVP with a multifunctional monomer that acts as a crosslinker, creating covalent bonds between the linear polymer chains. ekb.egnih.gov
Crosslinking Agent Utilization
A variety of crosslinking agents are utilized in the free-radical copolymerization of NVP to form hydrogels. The choice of crosslinker significantly impacts the structure and properties of the resulting network, such as gel fraction, homogeneity, and mechanical strength. mdpi.com
Commonly used crosslinking agents include:
Multifunctional Acrylates and Methacrylates : Agents like polyethylene glycol diacrylate (PEGDA), triethylene glycol dimethacrylate (TEGDM), and diethylene glycol diacrylate (DEGDA) are frequently copolymerized with NVP. rsc.orgmdpi.commdpi.com
Divinyl Monomers : Conventional crosslinkers such as N,N′-methylenebisacrylamide (MBA) and tri(ethylene glycol) divinyl ether (DVE) are used. mdpi.com Studies have shown that DVE can be a more effective crosslinker for PNVP hydrogels than MBA, leading to higher gel fractions and more uniform networks. mdpi.com
Functionalized Macromers : Gelatin can be modified with glycidyl (B131873) methacrylate to form a gelatin glycidyl methacrylate (GM) macromer, which is then copolymerized with NVP to create robust hydrogel networks for tissue engineering. nih.gov
Reactive Comonomers : Monomers like glycidyl methacrylate (GMA) can be copolymerized with NVP. nih.gov In some systems, additives can react with GMA in situ to form complex unsaturated products that then act as crosslinking agents during the polymerization. nih.gov
Inorganic Crosslinkers : Nanocomposite (NC) hydrogels can be formed by using clay platelets, such as Laponite XLG, as a physical crosslinker in the aqueous solution polymerization of NVP. mdpi.com
Table 2: Crosslinking Agents Used in this compound Hydrogel Formation This table is interactive and can be sorted by clicking on the column headers.
| Crosslinking Agent | Chemical Class | Type of Hydrogel | Reference |
|---|---|---|---|
| Polyethylene glycol diacrylate (PEGDA) | Multifunctional Acrylate | Chemically Crosslinked | rsc.orgrsc.org |
| N,N′-methylenebisacrylamide (MBA) | Divinyl Monomer | Chemically Crosslinked | mdpi.com |
| Tri(ethylene glycol) divinyl ether (DVE) | Divinyl Monomer | Chemically Crosslinked | mdpi.com |
| Laponite XLG | Clay Nanoplatelet | Nanocomposite (Physical) | mdpi.com |
| Glycidyl Methacrylate (GMA) | Reactive Comonomer | Chemically Crosslinked | nih.gov |
| Gelatin Glycidyl Methacrylate (GM) | Functionalized Macromer | Chemically Crosslinked | nih.gov |
| Diethylene glycol diacrylate (DEGDA) | Multifunctional Acrylate | Chemically Crosslinked | mdpi.com |
| Triethylene glycol dimethacrylate (TEGDM) | Multifunctional Methacrylate | Chemically Crosslinked | mdpi.com |
| Ammonium (B1175870) Persulfate (APS) | Initiator/Crosslinker | Chemically Crosslinked | ekb.eg |
Polymer Network Formation Mechanisms
The creation of polymer networks from this compound (NVP) is a critical process for developing materials like hydrogels, which are valued for their unique properties. The transformation from individual polymer chains to a three-dimensional, cross-linked structure is achieved through several distinct mechanisms. These methods involve the formation of covalent or physical bonds between poly(N-vinylpyrrolidone) (PNVP) chains, resulting in a stable, insoluble network. The primary strategies include free-radical polymerization with cross-linking agents, the application of external energy sources like radiation, and base-catalyzed reactions that generate cross-linkers within the reaction system. google.comresearchgate.netnih.govresearchgate.net
Free-Radical Polymerization with Multifunctional Cross-linkers
A prevalent method for forming PNVP networks is the free-radical copolymerization of NVP with a multifunctional cross-linking agent. mdpi.com This process is typically initiated by a chemical initiator that decomposes to produce free radicals.
One approach involves conventional organic cross-linking agents. In this process, NVP is polymerized in an aqueous solution with a divinyl monomer, such as N,N′-methylenebisacrylamide (MBA) or tri(ethylene glycol) divinyl ether (DVE), using an initiator like 2,2′-azobis(isobutyronitrile) (AIBN). mdpi.com The choice of cross-linker significantly influences the final network structure and properties. Studies have shown that DVE is a more efficient cross-linking agent for PNVP hydrogels than MBA, leading to higher gel fractions and more uniform network structures. mdpi.comdntb.gov.uanih.gov
Another innovative strategy is the use of inorganic clay particles as cross-linkers to form nanocomposite (NC) hydrogels. Laponite XLG, a synthetic clay, can serve as the sole cross-linking agent during the free-radical polymerization of NVP. mdpi.comtandfonline.com The mechanism involves the initial formation of large, finite microgel clusters which then interconnect to establish the complete hydrogel network. mdpi.com This method can produce stable hydrogels with enhanced mechanical properties. mdpi.comdntb.gov.uanih.gov
Tandem, or "one-pot," reactions provide an efficient route to network formation by generating the cross-linking agent in situ. For instance, in the copolymerization of NVP and glycidyl methacrylate (GMA), the addition of 1,3-dimethylimidazolium (B1194174) (phosphonooxy-)oligosulfanide leads to a reaction with GMA, forming unsaturated macromeres. nih.gov These macromeres then act as cross-linking agents during the radical copolymerization with NVP, creating the polymer network. nih.gov The success of this network formation is highly dependent on the monomer feed ratio, as detailed in the table below. nih.gov
| Molar Ratio (NVP/GMA) | Observed Result |
|---|---|
| < 1.4 | Formation of cross-linked polymers (hydrogels). nih.gov |
| > 1.4 | Formation of products that swell indefinitely in water (not cross-linked). nih.gov |
| 0.89 | Forms a hydrogel with significant cross-linking density. nih.gov |
Radiation-Induced Cross-linking
Exposing PNVP to high-energy radiation, such as gamma (γ) rays or electron beams, is an effective method for inducing cross-linking without the need for chemical initiators or cross-linkers. researchgate.netnih.govmdpi.com This technique relies on the principle that ionizing radiation generates radicals on the polymer chains. mdpi.com In aqueous solutions, the radiolysis of water produces hydroxyl (·OH) and hydrogen (·H) radicals, which abstract hydrogen atoms from the polymer chains to create macro-radicals. mdpi.comresearchgate.net These macro-radicals then recombine to form covalent cross-links, resulting in a three-dimensional network. nih.govmdpi.com This method is valued for producing pure hydrogels, as it avoids potentially toxic residual chemicals. mdpi.comresearchgate.net The size of the resulting nanogels can be controlled by adjusting parameters like the polymer's molecular weight, concentration, and the total absorbed radiation dose. nih.gov
UV-Initiated Oxidative Cross-linking
Ultraviolet (UV) light can be used to initiate the cross-linking of PNVP, often in the presence of a photoinitiator. researchgate.netscite.ai This method can proceed via direct photocross-linking by irradiating aqueous PNVP solutions with UV light (e.g., at 254 nm), which causes the formation of free macro-radicals that recombine to form a hydrogel. researchgate.netscite.ai
Alternatively, a photoinitiator like benzophenone (B1666685) or hydrogen peroxide can be added to enhance the process. tandfonline.comresearchgate.net The mechanism for UV-light initiated oxidative cross-linking is thought to involve the partial transformation of the pyrrolidone ring into a succinimide (B58015) ring. researchgate.net Solid-state NMR studies have provided evidence for the formation of stable intermediates like 4-hydroperoxy-pyrrolidone (PVP–OOH) and the corresponding 4-hydroxy-pyrrolidone (PVP–OH). tandfonline.com The pyrrolidone hydroperoxide intermediate is particularly important as it can generate a sufficient concentration of macroradicals to facilitate efficient cross-linking and the formation of a stable hydrogel network. tandfonline.comresearchgate.net
| Mechanism | Initiation Source | Key Features | Common Agents/Conditions |
|---|---|---|---|
| Free-Radical Polymerization | Chemical Initiator | Copolymerization with multifunctional monomers to form network. mdpi.com | Initiator: AIBN. Cross-linkers: MBA, DVE, Laponite XLG. mdpi.com |
| Radiation-Induced Cross-linking | Gamma or Electron Beam | Radical formation on polymer chains via ionizing radiation. nih.govmdpi.com | Cobalt-60 (γ-source), high-energy electron beam. nih.govnih.gov |
| UV-Initiated Cross-linking | UV Light | Formation of macroradicals via UV exposure, often with an initiator. tandfonline.comresearchgate.net | Photoinitiators: Benzophenone, Hydrogen Peroxide. tandfonline.comresearchgate.net |
| Base-Catalyzed Polymerization | Heat & Base | In situ generation of a divinyl cross-linker prior to polymerization. google.comgoogle.com | Alkali metal hydroxide (B78521) (e.g., NaOH), heat (130-150°C). google.comgoogle.com |
Base-Catalyzed Polymerization with In Situ Cross-linker Generation
A distinct method for producing highly cross-linked, insoluble PVP involves a base-catalyzed, two-step process. google.com This approach avoids the addition of a separate cross-linking molecule by generating one directly within the reaction mixture. google.comgoogle.com
In Situ Cross-linker Generation: An aqueous mixture containing NVP and an alkali metal hydroxide (such as NaOH) is heated in a sealed reactor to a high temperature, typically between 130°C and 150°C, under inert gas pressure. google.comgoogle.com These conditions promote side reactions that generate divinyl cross-linkers from the NVP monomer itself. google.com
Polymerization: After the cross-linker has been generated, the reactor temperature is lowered to a range of about 95°C to 105°C. google.com This temperature reduction initiates the polymerization of the remaining NVP, incorporating the in situ-generated cross-linkers to build the insoluble polymer network. google.com
This process is a productive pathway to creating cross-linked PVP with specific properties, such as controlled swell volume, which is important for applications like beverage clarification. google.com
Reactivity and Advanced Chemical Transformations of N Vinylpyrrolidine
Alkylation Reactions of N-Vinylpyrrolidine
Alkylation reactions of this compound primarily target the α-position of the pyrrolidone ring, offering a pathway to introduce new functional groups and build complex molecular architectures.
N-Vinylpyrrolidone can be deprotonated at the α-position to the carbonyl group using a strong, sterically hindered base such as lithium diisopropylamide (LDA). beilstein-journals.orgnih.gov The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to introduce alkyl substituents at this position. beilstein-journals.orgnih.gov An important characteristic of this reaction is that the electron-rich N-vinyl double bond remains stable and does not undergo nucleophilic attack by the carbanion intermediate. beilstein-journals.orgnih.gov This selectivity allows for the synthesis of α-alkylated NVP monomers that can be subsequently polymerized. beilstein-journals.orgnih.gov
The five-membered ring of N-Vinylpyrrolidone can undergo double alkylation at the α-position. beilstein-journals.orgnih.gov This strategy has been employed to synthesize paraffin-like oligomeric chains. beilstein-journals.orgresearchgate.netnih.gov By using a difunctional alkylating agent like 1,8-dibromooctane (B1199895), a double alkylation reaction can be induced. beilstein-journals.orgresearchgate.netnih.gov This process, often carried out as a one-pot synthesis, leads to the formation of oligomers with polymerizable vinyl moieties at their ends. beilstein-journals.orgresearchgate.netnih.gov These resulting oligomers can be further utilized in radical copolymerization reactions with NVP to create swellable polymer networks. beilstein-journals.org
Functional Group Interconversion and Derivatization
The functional groups present in this compound and its oligomers/polymers can be converted into other functionalities, expanding their chemical versatility and enabling the attachment of various molecules.
The vinyl side groups present in this compound oligomers, synthesized through methods like double alkylation, are amenable to thiol-ene click reactions. beilstein-journals.orgresearchgate.netnih.gov This highly efficient and specific reaction allows for the introduction of various functional groups. For instance, reaction with 2-aminoethanethiol hydrochloride converts the vinyl groups into primary amino groups, yielding amino-functionalized oligomers. beilstein-journals.orgresearchgate.netnih.gov The quantitative conversion of the double bonds can be confirmed using techniques like ¹H NMR spectroscopy. beilstein-journals.org These amino-functionalized oligomers can then undergo further modifications, such as reaction with dyes like 1,4-difluoro-9,10-anthraquinone. beilstein-journals.orgresearchgate.net
Post-polymerization functionalization of Poly(N-vinylpyrrolidone) (PVP) is a powerful strategy to introduce new functionalities along the polymer chain. While direct polymerization of functionalized NVP monomers is one approach, modifying the pre-formed PVP polymer offers an alternative route. acs.org This can be particularly useful for incorporating functional groups that might not be compatible with polymerization conditions. The amide group in the pyrrolidone ring, while generally stable, can be a site for certain modifications under specific conditions. Additionally, end-functionalized PVP can be synthesized using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, where the end-groups can be further modified. mdpi.com
Intermolecular Interactions of Poly(N-Vinylpyrrolidone)
The properties and behavior of Poly(N-vinylpyrrolidone) in various systems are significantly influenced by its intermolecular interactions with other molecules. These interactions are primarily driven by the presence of the polar amide group in the pyrrolidone ring.
PVP is well-known for its ability to form hydrogen bonds. researchgate.net The carbonyl group of the pyrrolidone ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors such as the hydroxyl groups of other polymers like hyaluronic acid or the acid end groups of polyester (B1180765) resins. researchgate.netmdpi.comacs.org These interactions can lead to the miscibility of PVP with other polymers at a molecular level. researchgate.net For instance, in blends with acid-functional polyester resins, both dipole-dipole interactions between the carbonyl groups of PVP and the polyester, as well as hydrogen bonding between the PVP carbonyl and the polyester's terminal hydrogen atoms, have been observed. acs.org These interactions can be detected and characterized by techniques like Fourier Transform Infrared (FTIR) spectroscopy, which reveals shifts in the characteristic vibrational bands of the involved functional groups. researchgate.netacs.org The formation of these intermolecular complexes can influence the physical properties of the blend, such as its glass transition temperature and viscosity. researchgate.net
Water Coordination by Poly(N-Vinylpyrrolidone) Units
The interaction between poly(N-vinylpyrrolidone) (PVP) and water is a complex process governed by the formation of hydrogen-bonded complexes with specific stoichiometry and energy. researchgate.net Under standard conditions, the maximum hydration of solid PVP involves two water molecules per monomeric unit. researchgate.netnih.gov This arrangement corresponds to a stable cluster of four water molecules positioned between two adjacent pyrrolidone rings. researchgate.netmdpi.com The interaction is strong enough to be considered complex formation, and in the polymer-water system, a charge transfer can occur. researchgate.net
Quantum chemical simulations and experimental studies have provided detailed insights into this coordination. researchgate.netnih.gov It is understood that one to two water molecules can directly coordinate with the oxygen atom of the lactam ring in the PVP unit. nih.govmdpi.com This interaction with water, particularly at temperatures above the glass transition temperature (Tg) or in solution, induces conformational changes in the polymer. These changes involve the pyrrolidone rings moving closer together while the main polymer backbone extends. researchgate.net
The strength of the water-polymer bond is dependent on the physical state of the polymer. When water is sorbed by the glassy polymer at temperatures below Tg, the macromolecular conformation is fixed, resulting in a significantly weaker bond. researchgate.net Conversely, processes that force the polymer units closer together, such as pressing or annealing of the glassy polymer, can lead to an increased degree of water binding. researchgate.net
Spectroscopic studies using Fourier-transform infrared (FTIR) spectroscopy have identified different types of water molecules within the hydrated polymer matrix based on their vibrational frequencies. mdpi.com This allows for a more nuanced understanding of the hydration shell.
Table 1: Types of Water in Hydrated Poly(N-vinylpyrrolidone) (PVP) based on IR Spectroscopy
| Water Type | Vibrational Region (cm⁻¹) | Description |
|---|---|---|
| Type I | < 3300 | Strongly bound water, likely involved in the primary hydration shell and direct hydrogen bonding to the carbonyl oxygen. |
| Type II | 3300–3500 | Water molecules that are less strongly bound, possibly forming a second hydration shell or bridges between polymer units. |
| Type III | 3500–3800 | Free or weakly associated water molecules, with interactions similar to those in bulk water. |
Source: Adapted from comparative studies using IR spectroscopy and density functional theory calculations. mdpi.com
The formation of the hydration structure is a stepwise process. The first hydration shell forms directly around the carbonyl groups. Beyond this initial coordination, a second hydration shell can form through the chain-like addition of more water molecules, with its structure being dependent on the mutual orientation of the C=O groups. nih.govmdpi.com Water molecules can form bridges that link two adjacent carbonyl groups of the lactam rings. nih.govmdpi.com
Hydrogen Bonding in Polymer Systems
Hydrogen bonding is the principal mechanism governing the interaction of poly(N-vinylpyrrolidone) with water and other molecules. researchgate.net The primary site for hydrogen bond formation on the PVP monomer is the oxygen atom of the carbonyl group in the pyrrolidone ring, which acts as a hydrogen bond acceptor. researchgate.netnih.gov While the nitrogen atom also possesses a lone pair of electrons, steric hindrance limits its participation in intermolecular hydrogen bonding. nih.gov
In aqueous environments, PVP exhibits a high affinity for the solvent. nih.gov Molecular dynamics simulations have shown that, on average, each PVP monomer unit forms approximately 0.5 hydrogen bonds with water molecules. nih.gov This interaction is dynamic, and the degree of hydration can influence the polymer's conformation. For instance, a transition from an expanded chain to a globular form in solution is accompanied by dehydration. nih.gov
The significance of hydrogen bonding extends to PVP's interactions in polymer blends and with other small molecules. Infrared spectroscopy is a key technique for identifying these interactions, as the formation of a hydrogen bond typically causes a noticeable shift in the vibrational frequency of the involved functional groups. For example, in blends of PVP with polymers containing hydroxyl groups, such as poly(vinyl acetate-co-vinyl alcohol), the carbonyl (C=O) band of PVP and the hydroxyl (O-H) band of the other polymer both shift to lower wavenumbers, confirming the presence of intermolecular hydrogen bonds. epa.gov
Similar interactions are crucial in the formation of solid dispersions, for instance, between PVP and drugs like ibuprofen (B1674241). nih.govmdpi.com The hydrogen bonds form between the carboxylic acid group of ibuprofen and the carbonyl group of PVP, which is a key factor in disrupting the drug's crystal lattice. mdpi.comnih.gov
Table 2: Examples of Hydrogen Bonding in Poly(N-vinylpyrrolidone) (PVP) Systems
| Interacting System | Interacting Groups | Spectroscopic Evidence (FTIR) |
|---|---|---|
| PVP - Water | PVP Carbonyl (C=O) and Water (H-O-H) | Broadening and shifting of the O-H stretching band of water. researchgate.net |
| PVP - Poly(vinyl acetate-co-vinyl alcohol) | PVP Carbonyl (C=O) and Alcohol Hydroxyl (O-H) | Shift to lower wavenumbers of both the C=O and O-H bands. epa.gov |
| PVP - Ibuprofen | PVP Carbonyl (C=O) and Ibuprofen Carboxylic Acid (COOH) | Changes in the carbonyl bands of both PVP and ibuprofen, indicating a modified environment due to H-bonding. nih.govmdpi.com |
| PVP - Poly(acrylic acid) | PVP Carbonyl (C=O) and PAA Carboxylic Acid (COOH) | Downshift in the C=O stretching frequency, confirming H-bonded complexation. researchgate.net |
Source: Compiled from various spectroscopic studies on PVP blends and dispersions. researchgate.netnih.govepa.govmdpi.comresearchgate.net
The solvent environment plays a critical role in mediating these interactions. In aqueous solutions containing PVP and another component like cellulose (B213188), the interactions between the polymer and cellulose are often weaker than their respective interactions with water. nih.gov In such cases, the components may interact indirectly through their solvation shells. nih.gov
Advanced Characterization and Analytical Methodologies for N Vinylpyrrolidine Systems
Spectroscopic Analysis
Spectroscopic analysis is a cornerstone for the characterization of N-Vinylpyrrolidine systems, offering non-destructive and highly detailed information about their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are routinely employed to confirm the successful synthesis and determine the specific structural features of these polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound-based polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H-NMR) and carbon atoms (¹³C-NMR), enabling the elucidation of monomer incorporation, polymer microstructure, and end-group analysis.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental for confirming the structure of polymers containing this compound and for determining the composition of its copolymers. sapub.orgkpi.ua The ¹H-NMR spectrum of poly(N-vinylpyrrolidone) (PVP) displays characteristic signals corresponding to the different protons in the repeating unit. sciepub.com
In copolymers of NVP, the ¹H-NMR spectra allow for the quantitative determination of the molar composition. This is achieved by comparing the integration of characteristic proton signals from each monomer unit. For instance, in NVP-acrylic acid copolymers, the composition can be determined by analyzing the signals from the pyrrolidone ring of NVP and the protons of the acrylic acid units. sapub.orginternationaljournalcorner.com Similarly, for copolymers of NVP with monomers like vinyl acetate (B1210297), lactide, and various methacrylates, the composition is calculated by comparing the peak areas of specific protons unique to each monomer. sciepub.compolymersource.capreprints.orgmdpi.comnih.gov For example, in NVP-methacrylate copolymers, the signals of the methine proton of the NVP backbone and the methylene (B1212753) protons of the pyrrolidone ring are compared with the signals from the methacrylate (B99206) monomer. preprints.org
The chemical shifts of the protons in the NVP unit can be influenced by the presence of the comonomer, providing insights into the copolymer's microstructure. niscpr.res.in Broadening of the signals in the ¹H-NMR spectra of NVP copolymers is often observed, which is typical for polymeric materials. mdpi.com
Table 1: Characteristic ¹H-NMR Chemical Shifts for N-Vinylpyrrolidone (NVP) Units in Various Copolymer Systems
| Copolymer System | NVP Protons | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| NVP-Acrylic Acid | Ring Methylene Protons | 1.5, 2.2, 2.8 | internationaljournalcorner.com |
| Main Chain CH₂, CH | 2.5, 3.5, 4.2 | internationaljournalcorner.com | |
| NVP-Potassium N-Vinyldithiocarbamate | CH₂CH(C₄H₆NO) | 1.39–1.83 | mdpi.com |
| NCH₂CH₂CH₂CO | 1.84–2.07, 2.08–2.50 | mdpi.com | |
| NCH₂CH₂CH₂CO | 2.93–3.38 | mdpi.com | |
| CH₂CH(C₄H₆NO) | 3.41–3.86 | mdpi.com | |
| NVP-Maleic Anhydride (B1165640) | Lactam Protons (-CH₂-) | 2.50, 3.11, 3.9-4.2 | uctm.edu |
| Poly(N-vinylpyrrolidone-b-lactide) | Poly(N-vinylpyrrolidone) Protons | 1.0-4.5 | polymersource.ca |
| NVP-Isobornyl Methacrylate | Main Chain Methylene (a) and Methine (b) | 1.27–1.8, 3.4–4.4 | semanticscholar.org |
| Side-chain Methylene (c, d, e) | 3.14–2.95, 1.8–2.05, 2.05–2.5 | semanticscholar.org |
Note: Chemical shifts can vary depending on the solvent and the specific copolymer composition.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides complementary information to ¹H-NMR, offering detailed insights into the carbon framework of N-Vinylpyrrolidone-based polymers. This technique is particularly useful for confirming the structure of the polymer backbone and the side chains. kpi.ua
In the ¹³C-NMR spectrum of NVP copolymers, distinct signals are observed for the carbonyl carbon and the methylene carbons of the pyrrolidone ring. sapub.org For instance, in NVP-acrylic acid copolymers, the carbonyl group of the NVP unit resonates at approximately 177 δ, while the carbonyl of the acrylic acid unit appears around 181 δ. The carbons of the main polymer chain typically appear in the range of 30-42 δ. internationaljournalcorner.com
The chemical shifts of the carbon atoms in the NVP monomer unit are sensitive to their local environment, which can be used to study the monomer sequence distribution in copolymers. kpi.ua For example, in copolymers of NVP and 4-vinyl pyridine (B92270), the aromatic carbons of the pyridine ring show sensitivity to the compositional sequences. niscpr.res.in However, in some cases, such as with N-vinyldithiocarbamate copolymers, the ¹³C-NMR signals can be broad and of low intensity, making analysis challenging. mdpi.com
Table 2: Characteristic ¹³C-NMR Chemical Shifts for N-Vinylpyrrolidone (NVP) Units in Copolymers
| Copolymer System | NVP Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| NVP-Acrylic Acid | Ring Methylene Carbons | 25, 58, 68 | internationaljournalcorner.com |
| Carbonyl Carbon (-C=O) | 177 | internationaljournalcorner.com | |
| Main Chain Carbons | 30, 35, 42 | internationaljournalcorner.com | |
| NVP-Potassium N-Vinyldithiocarbamate | NCH₂CH₂CH₂CO | 17 | mdpi.com |
| NCH₂CH₂CH₂CO | 31 | mdpi.com | |
| CH₂CH(C₄H₆NO) | 35 | mdpi.com | |
| NCH₂CH₂CH₂CO | 44 | mdpi.com | |
| CH₂CH(C₄H₆NO) | 52 | mdpi.com | |
| Carbonyl Carbon (C=O) | 177 | mdpi.com |
Note: Chemical shifts are dependent on the solvent and copolymer structure.
NMR spectroscopy is a crucial technique for the analysis of polymer end-groups, which provides valuable information about the polymerization mechanism and allows for the determination of number-average molecular weight (Mn). nih.gov In polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for example, the end-groups originating from the RAFT agent can be identified and quantified using ¹H-NMR. mdpi.com This end-group analysis is performed by comparing the integration of signals from the end-groups with those of the repeating monomer units in the polymer chain. nih.govacs.org
For instance, in poly(N-vinylpyrrolidone) prepared by RAFT, the molecular weight can be determined by comparing the integrations of the signals from the end-group with those of the polymer backbone. nih.gov Similarly, for block copolymers, the composition can be precisely calculated from the ¹H-NMR spectrum by comparing the signals of the respective blocks. preprints.org
The distribution of monomer units within a copolymer chain, known as monomer sequence distribution, can also be investigated using NMR. koreascience.kr The chemical shifts of both protons and carbons are sensitive to the sequence of monomer units (e.g., dyads, triads), allowing for a statistical analysis of the copolymer microstructure. mdpi.comkoreascience.kr This information is vital as the sequence distribution significantly influences the physical and chemical properties of the copolymer.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of N-Vinylpyrrolidone systems. It provides information about the functional groups present in the material, making it an excellent tool for confirming the structure of NVP-based polymers and copolymers. sapub.orgkpi.uamdpi.com
FTIR spectroscopy is instrumental in identifying the key functional groups within N-Vinylpyrrolidone-based polymers, thereby confirming their chemical structure. The most prominent absorption band in the FTIR spectrum of poly(N-vinylpyrrolidone) (PVP) is the strong carbonyl (C=O) stretching vibration of the lactam ring, which typically appears around 1640-1680 cm⁻¹. mdpi.commdpi.com Other characteristic peaks for PVP include C-N stretching and bending vibrations. researchgate.net
In NVP copolymers, the FTIR spectrum will exhibit the characteristic absorption bands of both monomer units. For example, in copolymers of NVP and acrylic acid, the spectrum shows the C=O stretch of NVP's lactam ring and the C=O stretch of the carboxylic acid group from acrylic acid (around 1725 cm⁻¹). internationaljournalcorner.com Similarly, for NVP-methacrylate copolymers, the ester group of the methacrylate monomer gives rise to a characteristic C=O stretching band around 1725-1735 cm⁻¹. mdpi.commdpi.com The presence and position of these bands confirm the successful incorporation of both monomers into the polymer chain. tandfonline.comrsc.org
FTIR can also be used to monitor chemical modifications of NVP copolymers. For instance, the disappearance of anhydride bands (e.g., at 1778 and 1838 cm⁻¹) and the appearance of a carboxylate stretching vibration (around 1526 cm⁻¹) can confirm the hydrolysis of a maleic anhydride comonomer unit. uctm.edu
Table 3: Characteristic FTIR Absorption Bands for N-Vinylpyrrolidone (NVP) and Common Comonomers
| Functional Group | Monomer Unit | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carbonyl (C=O) stretch, lactam | NVP | ~1640 - 1680 | mdpi.commdpi.com |
| C-N stretch | NVP | ~1270 - 1290 | researchgate.net |
| C-N bend | NVP | ~1420 - 1440 | researchgate.net |
| Carbonyl (C=O) stretch, ester | Methacrylates, Vinyl Esters | ~1725 - 1735 | mdpi.commdpi.com |
| Carbonyl (C=O) stretch, carboxylic acid | Acrylic Acid | ~1725 | internationaljournalcorner.com |
| C-O stretch, ester | Methacrylates, Vinyl Esters | ~1150 - 1230 | sciepub.commdpi.com |
| Benzene ring | Styrene (B11656) | ~3030 | mdpi.com |
Note: The exact wavenumber can vary depending on the specific chemical environment within the polymer.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)
Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the behavior of NVP-containing systems. The carbonyl group of the pyrrolidone ring is a primary site for hydrogen bond formation. nih.gov Steric hindrance around the nitrogen atom makes the carbonyl oxygen the more favorable site for these interactions. nih.gov
In blends of poly(N-vinyl-2-pyrrolidone) (PVP) with other polymers, such as acid functional polyester (B1180765) resins, hydrogen bonding between the carbonyl groups of PVP and the hydrogen atoms of the acid end groups of the polyester has been identified. researchgate.net This is evidenced by a broad peak around 1630 cm⁻¹ in Fourier Transform Infrared (FTIR) spectra, appearing as a shoulder on the main PVP carbonyl stretch vibration. researchgate.net Similarly, in blends with poly(vinyl alcohol), hydrogen bonding interactions between the two polymers have been confirmed using solid-state 13C nuclear magnetic resonance (NMR). researchgate.net
The interaction of PVP with water is also governed by hydrogen bonding, where it is believed that a single PVP unit can form hydrogen bonds with two water molecules via the lone-pair electrons of the carbonyl oxygen. researchgate.net Quantum chemical modeling has further suggested that one to two water molecules can coordinate on one oxygen atom of the lactam ring in N-vinylpyrrolidone copolymers. mdpi.com These interactions can be either terminal or form bridges between adjacent carbonyl groups. mdpi.com In copolymers of N-vinylpyrrolidone and acrylamide, hydrogen bonding between the NVP and amide groups has been shown to promote crosslinking upon heating. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of N-Vinylpyrrolidone and its derivatives. PVP exhibits a characteristic absorption peak in the ultraviolet range. researchgate.net Specifically, the UV spectrum of PVP in an aqueous solution shows a single peak maximum at 213.5 nm. researchgate.net The carbonyl group within the pyrrolidone ring acts as a chromophore, leading to n→π* and π→π* electronic transitions. mdpi.com
In studies involving the polymerization of NVP, UV-Vis spectroscopy can be used to monitor the reaction kinetics. For instance, the growth of PVP on silica (B1680970) particles can be followed by observing the changes in the UV-Vis absorption spectra. mdpi.com In the context of polymer gel dosimeters based on N-vinylpyrrolidone, UV-Vis spectra show an increase in absorbance with an increasing absorbed radiation dose. scielo.brresearchgate.net Modified N-vinylpyrrolidone based polymer gels have shown a maximum absorbance in the range of 300-320 nm, which is dependent on the absorbed dose. scielo.brresearchgate.net
Furthermore, when NVP-based materials are used in the synthesis of nanoparticles, such as silver nanoparticles, UV-Vis spectroscopy is employed to confirm their formation. For example, a poly (N-vinyl-2-pyrrolidone)/κ-carrageenan hybrid used for silver nanoparticle synthesis showed a characteristic absorption band at 435 nm, confirming the presence of the nanoparticles. nih.gov
Thermal Characterization Techniques
Thermal analysis techniques are fundamental in understanding the thermal stability and degradation behavior of this compound-based polymers and copolymers.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For poly(N-vinylpyrrolidone) (PVP), DSC is used to determine its glass transition temperature (Tg). acs.org The Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. acs.org
The molecular weight of PVP influences its Tg, with higher molecular weight polymers generally exhibiting higher Tg values. acs.org DSC studies on blends of PVP with various diluents have shown that the composition of the blend significantly affects the Tg. acs.org In copolymers containing N-vinylpyrrolidone, such as those with isobornyl methacrylate or 2-chloroethyl vinyl ether, DSC is employed to determine the Tg of the resulting copolymers. mdpi.commdpi.com For instance, in copolymers of N-vinylpyrrolidone and acrylamide, DSC measurements revealed an 18°C increase in the glass transition temperature with a 10% NVP content, indicating improved thermal stability. rsc.org
DSC is also utilized to study the crystallization behavior of substances in the presence of PVP. In binary mixtures of flutamide (B1673489) and various PVP polymers, DSC has been used to probe thermal properties and crystallization kinetics. mdpi.com Similarly, it has been applied to investigate the influence of different PVP topologies on the recrystallization of metronidazole. mdpi.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is crucial for determining the thermal stability and decomposition profile of this compound-based materials.
For pure poly(N-vinylpyrrolidone) (PVP), TGA thermograms typically show a multi-step decomposition process. An initial weight loss observed at lower temperatures (around 80-190°C) is often attributed to the loss of residual solvent and low molecular weight oligomers. semanticscholar.org The main decomposition of the PVP polymer chain occurs at higher temperatures, generally in the range of 350-500°C, with a significant mass loss of over 60%. researchgate.net Some studies report the main decomposition of PVP occurring between 400-460°C. semanticscholar.org
In copolymers, the thermal stability is influenced by the constituent monomers. For example, in copolymers of N-vinylpyrrolidone and isobornyl methacrylate, the thermal degradation profile is complex, combining the characteristics of both the thermally stable PNVP and the more sensitive poly(isobornyl methacrylate) moieties. mdpi.com Similarly, for copolymers of N-vinylpyrrolidone and 2-chloroethyl vinyl ether, TGA reveals a decomposition process influenced by both monomer units. mdpi.com The kinetics of thermal degradation can also be studied using TGA by applying different heating rates and using isoconversional methods like Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS). mdpi.comnih.gov
Coupled Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) for Volatile Product Analysis
To gain a deeper understanding of the degradation mechanisms of N-Vinylpyrrolidone-based polymers, TGA is often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR). This hyphenated technique allows for the real-time analysis of the gaseous products evolved during the thermal decomposition of the material.
Studies on the thermal degradation of poly(N-vinylpyrrolidone) (PVP) using TGA-FTIR have found that the primary volatile product is the N-vinylpyrrolidone monomer itself. researchgate.netakjournals.comakjournals.comscispace.com This suggests that the predominant degradation mechanism is the depolymerization of the polymer main chain back to the monomer. researchgate.netakjournals.comakjournals.comscispace.com However, the presence of other volatile products indicates that simultaneous reactions, such as fragmentation of the polymer chain to yield oligomers, also occur. researchgate.netakjournals.comakjournals.comscispace.com
In copolymers of N-vinylpyrrolidone and methacrylic acid, TGA-FTIR analysis has identified the main volatile degradation products as carbon dioxide (CO2), carbon monoxide (CO), and low molecular weight hydrocarbons with unsaturated structures. researchgate.net Interestingly, the formation of ammonia (B1221849) (NH3), which is observed in the degradation of pure PVP, appears to be suppressed in these copolymers. researchgate.net For copolymers of N-vinylpyrrolidone and acrylamide, TGA-FTIR revealed that low-temperature pyrolysis products like ammonia and amides were delayed until the NVP component cleaved at around 400°C. rsc.org
Chromatographic Separations and Molecular Weight Determination
Chromatographic techniques are indispensable for the separation and molecular weight characterization of N-Vinylpyrrolidone polymers and copolymers.
Size Exclusion Chromatography (SEC) is the most prevalent method for determining the molecular weight distribution of polymers. thermofisher.com For water-soluble polymers like poly(N-vinylpyrrolidone) (PVP), SEC is widely used. thermofisher.compensoft.net Different SEC columns with varying pore sizes are available to accommodate a broad range of molecular weights, from a few hundred to over a million Daltons. thermofisher.com For instance, an Acclaim SEC-300 column is suitable for smaller PVP molecules, providing detailed information on their molecular weight distribution, while an Acclaim SEC-1000 column is better for high molecular weight PVP. thermofisher.com The molecular weight of PVP is a critical parameter, often categorized by a "K-value," which is derived from viscosity measurements and relates to the average molecular weight. pensoft.net
While SEC is effective for determining molecular weight distribution, it cannot separate copolymers based on their chemical composition. nih.gov For this purpose, Reversed-Phase Gradient Liquid Chromatography (RPLC) has been employed for copolymers of N-vinylpyrrolidone and vinyl acetate. nih.gov By coupling RPLC with online FTIR spectroscopy, it has been shown that the vinyl acetate content increases with an increasing gradient of tetrahydrofuran, indicating an interaction between the vinyl acetate repeating units and the stationary phase. nih.gov
In some cases, such as with copolymers of N-vinylpyrrolidone and N-vinyldithiocarbamate, a mixed sorption-exclusion mechanism can occur during chromatographic analysis due to strong polyelectrolyte effects, making accurate molecular weight determination challenging. mdpi.com
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. thermofisher.com This method separates polymer molecules based on their hydrodynamic volume in solution. By passing a polymer solution through a column packed with porous gel, larger molecules elute faster than smaller molecules, which can penetrate the pores of the gel. thermofisher.com
The resulting chromatogram provides data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. mdpi.commdpi.com For instance, in the synthesis of fullerene-N-vinylpyrrolidone copolymers, GPC was utilized to characterize the resulting structures. nih.gov Similarly, the molecular weights and dispersities of various poly(N-vinylpyrrolidone)s (PVPs) were determined using GPC with multiple detectors, including a refractometer, viscometer, and light scattering detector. mdpi.com
The choice of eluent is critical for accurate analysis. Tetrahydrofuran (THF) is a common mobile phase for PVP analysis, though challenges can arise due to the similar refractive indices of the polymer and the eluent. mdpi.comgoogle.com In such cases, alternative solvents like dimethylformamide (DMF) with additives like lithium bromide (LiBr) can be employed. mdpi.com SEC is not only used for homopolymers but also for block copolymers containing NVP segments, allowing for the characterization of each block. polymersource.ca For example, in the synthesis of poly(N-vinylpyrrolidone)-b-lactide, an aliquot of the hydroxyl-terminated poly(N-vinylpyrrolidone) block was analyzed by SEC before the addition of the lactide monomer to determine its molecular weight and PDI. polymersource.ca
Table 1: GPC/SEC Parameters for this compound Polymer Analysis
| Polymer System | Eluent | Detector(s) | Reference |
|---|---|---|---|
| Poly(N-vinylpyrrolidone)-based polymer bottlebrushes | THF | Refractive Index (RI) | mdpi.com |
| Fullerene-N-vinylpyrrolidone copolymers | Not Specified | Not Specified | nih.gov |
| Poly(N-vinylpyrrolidone)s (PVPs) | DMF (+10 mmol LiBr) | Refractometer, Viscometer, Light Scattering | mdpi.com |
| N-vinylpyrrolidone-triethylene glycol dimethacrylate copolymers | Not Specified | Refractive Index (RI), Multi-Angle Laser Light Scattering (MALLS) | mdpi.com |
| Poly(N-vinylpyrrolidone)-b-lactide | Not Specified | Not Specified | polymersource.ca |
| Poly(N-vinylpyrrolidone) | THF | Not Specified | google.com |
Gas Chromatography (GC) for Monomer Conversion
Gas Chromatography (GC) is a powerful analytical technique used to monitor the progress of polymerization reactions by quantifying the consumption of the this compound monomer over time. This method allows for the determination of monomer conversion, which is essential for kinetic studies and for controlling the final properties of the polymer.
In the synthesis of poly(N-vinylpyrrolidone)-based polymer bottlebrushes via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, GC was employed to measure the conversion of NVP. mdpi.com Anisole was used as an internal standard to improve the accuracy of the quantification. mdpi.com The kinetic data obtained from GC analysis, such as plotting ln([M]0/[M]) versus time, can reveal important information about the polymerization mechanism, including whether it follows first-order kinetics, which is characteristic of controlled/living polymerizations. google.compsu.edu For instance, in the reverse atom transfer radical polymerization (RATRP) of NVP, GC was used to determine monomer conversion, with results showing up to 84% conversion after 10 hours. psu.edu
Table 2: Application of GC in Monitoring N-Vinylpyrrolidone Polymerization
| Polymerization Method | Monitored Species | Internal Standard | Key Finding | Reference |
|---|---|---|---|---|
| ATRP/RAFT | N-Vinylpyrrolidone | Anisole | Monitored NVP conversion during chain extension. | mdpi.com |
| RATRP | N-Vinylpyrrolidone | Not Specified | Monomer conversion reached up to 84% after 10 hours. | psu.edu |
| RATRP | N-Vinylpyrrolidone | Dichloromethane (as solvent) | Monomer conversion rate was determined. | google.com |
| Free Radical Polymerization | N-vinyl pyrrolidone and vinyl acetate | Not Specified | Studied the effect of various parameters on monomer conversion. | vjs.ac.vnvjs.ac.vn |
Morphological and Microstructural Characterization
The morphology and microstructure of N-Vinylpyrrolidone-based materials significantly influence their physical and functional properties. Techniques such as scanning electron microscopy, transmission electron microscopy, and X-ray diffraction are vital for visualizing and understanding these structural features at various length scales.
Scanning Electron Microscopy (SEM) for Microstructure Visualization
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology and microstructure of materials. In the context of N-Vinylpyrrolidone systems, SEM is employed to examine the shape, size, and surface features of particles, films, and hydrogels. For example, SEM has been used to observe the microstructure of micelles formed from amphiphilic polymer bottlebrushes containing PNVP. mdpi.com It has also been utilized to characterize the morphology of fullerene-vinylpyrrolidone copolymer assemblies, which were found to form sphere-like structures. nih.gov
Furthermore, SEM is instrumental in studying the morphology of cross-linked poly(NVP) microspheres prepared by inverse suspension polymerization, revealing how parameters like cross-linker concentration and the volume of the continuous phase affect the resulting particle shape and integrity. tubitak.gov.tr In the development of open-celled foams from polyethersulfone/poly(N-vinylpyrrolidone) blends, SEM was used to characterize the foam's cellular structure, including cell size and porosity. mdpi.com The technique is also valuable for examining the morphology of dual-crosslinked poly(acrylamide-co-N-vinylpyrrolidone) microspheres, both in their dry and swollen states. mst.edu
Transmission Electron Microscopy (TEM) for Nanoparticle and Nanocomposite Analysis
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it suitable for visualizing the internal structure and morphology of nanoparticles and nanocomposites. TEM has been instrumental in confirming the spherical morphology and nano-scale size of poly(N-vinylpyrrolidone)/acrylic acid nanoparticles. mdpi.com It has also been used to image amphiphilic poly(N-vinylpyrrolidone) nanoparticles, revealing their round shape. nih.gov
In the study of nanocomposite hydrogels, TEM has been used to investigate the distribution of fillers, such as Laponite clay, within the poly(N-vinylpyrrolidone) matrix. mdpi.com These analyses can reveal whether the filler is well-exfoliated and uniformly dispersed, which is crucial for the mechanical properties of the nanocomposite. mdpi.com TEM has also been employed to characterize curcumin-loaded nanoparticles based on amphiphilic poly(N-vinylpyrrolidone), confirming their size and morphology. researchgate.net Furthermore, in the case of polymer nanoparticles of N-vinylpyrrolidone loaded with a platinum complex, TEM established that the hybrid nanostructures are core-shell particles where the platinum complex forms small clusters. osti.gov
X-ray Diffraction (XRD) for Material Structure and Morphology
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure and morphology of materials. In the context of N-Vinylpyrrolidone systems, which are often amorphous, XRD is used to confirm the amorphous nature of the polymer and to detect any crystalline domains that may be present. For instance, XRD analysis of poly(N-vinylpyrrolidone) hydrogels typically shows two diffuse peaks, characteristic of its amorphous structure. mdpi.com
XRD is also crucial for characterizing nanocomposites. For example, in poly(N-vinylpyrrolidone)–Laponite nanocomposite hydrogels, XRD was used to confirm the presence of non-exfoliated clay structures within the hydrogel matrix. mdpi.com In another study, XRD was used to characterize the hexagonal phase of ZnO nanoparticles stabilized by poly(N-vinylpyrrolidone). beilstein-journals.org Furthermore, a detailed study combining XRD with molecular dynamics simulations has provided insights into the structure of poly(vinylpyrrolidone) homopolymers, revealing a "prepeak" in the diffraction pattern that suggests nanosegregation of side groups and main chains. aip.orgnih.gov
Table 3: XRD Findings in N-Vinylpyrrolidone Systems
| Material | Key Finding | Reference |
|---|---|---|
| Poly(N-vinylpyrrolidone) Hydrogels | Two diffuse peaks at 2θ ≈ 11.5° and 2θ ≈ 21.5°, indicating an amorphous structure. | mdpi.com |
| Poly(N-vinylpyrrolidone)–Laponite Nanocomposite Hydrogels | Presence of small-intensity peaks belonging to Laponite, indicating some non-exfoliated clay structures. | mdpi.com |
| Poly(N-vinylpyrrolidone) stabilized ZnO Nanoparticles | Diffraction peaks corresponding to the hexagonal phase of ZnO. | beilstein-journals.org |
| Poly(vinylpyrrolidone) Homopolymer | Appearance of a "prepeak" suggesting nanosegregation of side groups and main chains. | aip.orgnih.gov |
| Dry Polyvinylpyrrolidone (B124986) | Polymer backbone chain monomer correlations at 1.5 and 2.4 Å, and intermonomer interactions at 3, 3.6 and 4.5 Å. | nih.gov |
Rheological and Mechanical Property Assessment
The rheological and mechanical properties of N-Vinylpyrrolidone-based materials are critical for their application, dictating their flow behavior, deformability, and strength.
Rheological studies, often conducted using rotational viscometers or rheometers, provide information about the viscosity and viscoelastic properties of NVP polymer solutions and hydrogels. bibliotekanauki.plsebhau.edu.ly For poly(vinylpyrrolidone) hydrogels, oscillatory analysis can determine the storage modulus (G') and loss modulus (G''), which relate to the elastic and viscous components of the material's behavior, respectively. nih.gov The influence of factors such as polymer concentration, radiation dose for crosslinking, and the presence of additives on these properties can be systematically investigated. nih.gov For example, an increase in PVP concentration has been shown to increase both G' and G''. nih.gov
Mechanical property assessment involves measuring parameters such as compressive strength, diametral tensile strength, and biaxial flexural strength. nih.gov For instance, the modification of glass-ionomer cements with N-vinylpyrrolidone-containing polyacids has been shown to significantly enhance these mechanical properties. nih.gov Similarly, the tensile strength and percentage elongation at break of plasticized poly(vinyl alcohol) and poly(vinylpyrrolidone) based patches have been evaluated for cardiac tissue engineering applications, with optimized formulations exhibiting a tensile strength of 6-23 MPa and an elongation at break of over 250%. nih.gov The mechanical resistance of interpenetrating polymer networks based on NVP can also be significantly improved by the addition of functionalized carbon nanofibers.
Table 4: Mechanical Properties of N-Vinylpyrrolidone Modified Materials
| Material | Mechanical Property | Value | Reference |
|---|---|---|---|
| NVP modified glass-ionomer cements | Compressive Strength | 163-167 MPa | nih.gov |
| Diametral Tensile Strength | 13-17 MPa | nih.gov | |
| Biaxial Flexural Strength | 23-26 MPa | nih.gov | |
| NVP-nanoceramic powder modified cements | Compressive Strength | 184 MPa | nih.gov |
| Diametral Tensile Strength | 22 MPa | nih.gov | |
| Biaxial Flexural Strength | 33 MPa | nih.gov | |
| Plasticized PVA-PVP patches | Tensile Strength (dry) | 6-23 MPa | nih.gov |
| Percentage Elongation at Break | >250% | nih.gov | |
| Tensile Strength (hydrogel) | 1.3-3.0 MPa | nih.gov |
Viscometric Techniques and Steady Shear Rheology
Viscometric and rheological analyses are fundamental in understanding the flow behavior and viscoelastic properties of NVP-containing polymers and hydrogels. Rheological measurements of UV photo-cross-linked Poly(N-vinylpyrrolidone) (PVP) hydrogels have demonstrated that they exhibit a strong gel-like mechanical behavior. researchgate.net The viscoelastic moduli, including the storage modulus (G') and loss modulus (G''), provide insights into the crosslinking density and structural integrity of the hydrogel network. mdpi.com
For instance, studies on nanocomposite hydrogels synthesized by the free radical polymerization of NVP with Laponite XLG as a crosslinker show that the viscoelastic properties are comparable to those crosslinked with conventional divinyl monomers. mdpi.com Rheological measurements can validate the degree of crosslinking, with the elastic modulus (G) obtained from these tests correlating with data from compressive mechanical tests. mdpi.com The in-situ gelation kinetics and the properties of the resulting hydrogels are often investigated using rheological characterization within the linear viscoelastic domain. researchgate.net
Tensile and Compressive Mechanical Measurements
The mechanical robustness of NVP-based materials is a key determinant of their suitability for various applications, from biomedical devices to industrial formulations. Tensile and compressive tests are standard methods to quantify this robustness.
NVP-modified glass-ionomer cements have shown significant improvements in mechanical strength. After a 24-hour setting period, these modified cements exhibited higher compressive strength (163–167 MPa), diametral tensile strength (13–17 MPa), and biaxial flexural strength (23–26 MPa) compared to a commercial control. nih.gov The incorporation of NVP-nanoceramic powders can further enhance these properties, achieving compressive strengths up to 184 MPa. nih.gov
In the realm of hydrogels, the composition greatly influences mechanical performance. Hydrogels of gelatin glycidyl (B131873) methacrylate (GM) and N-vinylpyrrolidone (VP) can be formulated to achieve a high tensile modulus and strength of 1.6 MPa and 1.0 MPa, respectively. nih.gov Similarly, multiscale-reinforced hydrogels composed of poly(vinyl alcohol) (PVA) and PVP, enhanced with aramid nanofibers, have demonstrated exceptional tensile strength (≈9.7 MPa) and compressive strength (≈10.6 MPa). nih.govacs.org The mechanical properties, including Young's modulus and shear modulus, are directly influenced by the concentration of crosslinking agents like ethylene (B1197577) glycol dimethacrylate (EGDMA). bibliotekanauki.pl
Table 1: Mechanical Properties of Various this compound (NVP) Based Systems
| Material Composition | Compressive Strength (MPa) | Tensile Strength (MPa) | Biaxial Flexural Strength (MPa) | Elastic/Young's Modulus (kPa) | Source(s) |
| NVP-modified glass-ionomer cement | 163 - 167 | 13 - 17 (Diametral) | 23 - 26 | - | nih.gov |
| NVP-nanoceramic powder modified cement | 184 | 22 (Diametral) | 33 | - | nih.gov |
| Poly(vinyl alcohol)-Poly(vinylpyrrolidone)-Aramid Nanofibers Hydrogel | ≈10.6 | ≈9.7 | - | - | nih.govacs.org |
| Gelatin glycidyl methacrylate/N-Vinylpyrrolidone Hydrogel | - | 1.0 | - | 1600 | nih.gov |
| Poly(N-vinylpyrrolidone)–Laponite XLG Nanocomposite Hydrogel | 0.0036 - 0.156 | - | - | 1.66 - 18.79 | mdpi.com |
| NVP/TMSPM/EGDMA Copolymers | - | - | - | 570 - 3531 | bibliotekanauki.pl |
| Poly(methyl methacrylate-N-vinylpyrrolidone) Hydrogel | - | Evaluated via fracture energy | - | - | nih.gov |
Swelling Behavior of Hydrogels
The ability of hydrogels to absorb and retain large amounts of water is a defining characteristic, quantified by the swelling ratio. This property is crucial for applications in drug delivery and tissue engineering. The swelling behavior of NVP-based hydrogels is highly sensitive to environmental conditions and composition.
The swelling ratio of Poly(N-vinylpyrrolidone)/Carboxymethyl Cellulose (B213188) (PVP/CMC) hydrogels increases with a higher proportion of CMC, reaching a maximum of 2850% at a 1.0:1.5 PVP to CMC ratio. acs.orgnih.govnih.gov This is attributed to the increase in hydrophilic groups from the CMC. acs.org Similarly, for pH-sensitive hydrogels of PVP and acrylic acid (AAc), the swelling ratio increases with the concentration of AAc. longdom.org
The degree of crosslinking is another critical factor; a lower concentration of a crosslinking agent like diethylene glycol diacrylate (DEGDA) allows hydrogels to reach their maximum swelling ratio more quickly. mdpi.com Conversely, increasing the crosslinker concentration decreases the equilibrium swelling due to a more constrained polymer network. scielo.br The pH of the surrounding medium also plays a significant role, with PVP/AAc hydrogels showing low swelling at acidic pH and a significant increase in swelling as the pH becomes more alkaline. scielo.br
Table 2: Swelling Ratios of N-Vinylpyrrolidone (NVP) Hydrogels Under Various Conditions
| Hydrogel System | Key Variable | Observation | Maximum Swelling Ratio (%) | Source(s) |
| Poly(N-vinylpyrrolidone)/Carboxymethyl Cellulose (PVP/CMC) | PVP:CMC Ratio (1.0:1.5) | Increased CMC content enhances swelling. | 2850 | acs.orgnih.gov |
| Poly(N-vinylpyrrolidone)/Acrylic Acid (PVP/AAc) | AAc Concentration (0% to 2.0%) | Increased AAc content enhances swelling. | ~2108 (up to ~3298 with NaOH treatment) | longdom.org |
| N-Vinylcaprolactam-based with DEGDA crosslinker | Crosslinker Concentration | Lower crosslinker concentration leads to faster swelling. | Not specified, time-dependent | mdpi.com |
| Poly(itaconic acid-co-N-vinylpyrrolidone) P(IA-co-NVP) | pH | Significantly greater swelling at pH 7.4 vs. pH 2.0. | ~1120 to ~1540 (dynamic) | nih.gov |
| PVP/Acrylic Acid with MBA crosslinker | Crosslinker Concentration | Swelling decreases with increasing crosslinker. | Not specified, concentration-dependent | scielo.br |
Colloidal and Surface Science Techniques
The behavior of NVP-based systems at interfaces and in dispersions is governed by colloidal and surface phenomena. Characterizing these properties is essential for applications involving nanoparticles, films, and coatings.
Dynamic Light Scattering (DLS) for Particle Size and Colloidal Stability
Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic size and size distribution of nanoparticles in a solution. It is widely used to characterize NVP-based colloidal systems. For instance, amphiphilic copolymers of NVP have been shown to form nanoparticles in aqueous solutions with average hydrodynamic sizes ranging from 27 to 95 nm. mdpi.com In another study, amphiphilic poly(N-vinylpyrrolidone) nanoparticles loaded with bortezomib (B1684674) initially showed sizes around 570-590 nm, which reduced to 290-330 nm after ultrasound treatment. nih.gov
The stability of these nanoparticle systems is often assessed by monitoring their size under different conditions. DLS measurements have confirmed that nanoparticles of NVP copolymers can be stable, forming aggregates with hydrodynamic radii of approximately 100 nm in water. mdpi.com The polydispersity index (PDI), also obtained from DLS, provides information on the broadness of the size distribution, with lower values indicating a more monodisperse system. mdpi.comnih.gov
Table 3: Particle Size of this compound (NVP) Based Colloidal Systems Measured by DLS
| System | Average Hydrodynamic Diameter/Radius | Polydispersity Index (PDI) | Solvent/Medium | Source(s) |
| Amphiphilic NVP Copolymer Nanoparticles | 27 - 95 nm (diameter) | - | PBS | mdpi.com |
| Amphiphilic NVP Nanoparticles (Bortezomib-loaded) | 290 - 330 nm (diameter, post-ultrasound) | - | - | nih.gov |
| Acrylic acid and NVP Copolymer Nanoaggregates | 30 - 200 nm (diameter) | Mentioned as determined | - | publichealthtoxicology.com |
| Indomethacin-loaded PVP-OD4000 Nanoparticles | 98.6 ± 4.9 nm (diameter) | 0.147 ± 0.036 | PBS (pH 7.4) | mdpi.com |
| PVP-b-PVAc Block Copolymer Aggregates | 180 - 200 nm (diameter) | Monomodal distribution | Water | researchgate.net |
| Hollow p(VP-AA) Nanoparticles | 155 ± 8 nm (diameter) | 0.174 ± 0.025 | PBS (37 °C) | nih.gov |
Zeta-Potential Measurements for Surface Charge
Zeta-potential (ζ-potential) measurements are crucial for understanding the surface charge of particles in a dispersion, which is a key indicator of colloidal stability. The magnitude of the zeta potential relates to the degree of electrostatic repulsion between adjacent, similarly charged particles.
For NVP-based nanoparticles, the surface charge is an important parameter. Amphiphilic poly(N-vinylpyrrolidone)/acrylic acid p(VP-AA) nanoparticles were found to have slightly negative surface charges, with zeta potentials ranging from -15 to -18 mV. nih.govmdpi.com Similarly, nanoparticles derived from copolymers of acrylic acid and NVP exhibited a weakly negative surface charge from -21 to -14 mV. publichealthtoxicology.com PVP-capped nanoparticles typically have very low isoelectric points, meaning they remain negatively charged across a wide pH range, contributing to their stability. nanocomposix.com The modification of nanoparticle surfaces with a neutral amphiphilic polymer like PVP can neutralize the inherent electronegativity of the core particle, as observed in CDS-PMo12@PVPx systems. nih.gov
Contact Angle Measurements for Surface Energy and Wettability
Contact angle measurements provide quantitative information about the wettability and surface energy of a solid material. This technique is valuable for assessing the surface properties of films and coatings incorporating NVP.
The synthesis of end-functionalized poly(N-vinylpyrrolidone) additives designed to modify surface properties has been reported. core.ac.ukrsc.org When these additives are dispersed in a PVP matrix film, they spontaneously segregate to the surface, significantly reducing the surface energy and rendering the surface more hydrophobic and lipophobic. core.ac.ukrsc.org This change is quantified by an increase in the static contact angle of a liquid like dodecane (B42187) on the film's surface. core.ac.ukrsc.org
In other work, layer-by-layer films of polysaccharides modified with poly(N-vinylpyrrolidone) were investigated for their hydrophilicity and morphology using contact angle measurements, among other techniques. nih.gov Coatings based on PVP organosilane materials have been shown to exhibit excellent hydrophilicity, with low water contact angles of 16 ± 0.7°, which contributes to anti-fogging capabilities. nih.gov
Electrical and Ionic Conductivity Measurements
The electrical and ionic conductivity of this compound (NVP) based systems, particularly its polymer form, Poly(N-vinylpyrrolidone) (PVP), are critical parameters for applications in electrochemical devices like batteries and sensors. redalyc.orgmdpi.com Pure PVP is considered a fairly electrically conductive polymer, though its intrinsic conductivity is low. rdd.edu.iq Significant enhancements in conductivity are achieved by creating polymer electrolytes through the incorporation of salts, plasticizers, ionic liquids, or by forming composites and copolymers. mahendrapublications.comresearchgate.netnih.gov Electrochemical impedance spectroscopy (EIS) is a primary technique used to measure the ionic conductivity of these systems. ucalgary.ca
Research has extensively focused on developing solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) using PVP due to its excellent film-forming ability and capacity to solvate various salts. redalyc.orgresearchgate.net The goal is often to create materials with high ionic conductivity, good mechanical properties, and thermal stability for next-generation energy storage devices. researchgate.netucalgary.ca
Research Findings in PVP-Based Polymer Electrolytes
The ionic conductivity of PVP can be dramatically increased by blending it with other polymers and doping with various salts. For instance, a blend of 70% PVP and 30% Polyvinylchloride (PVC) showed an ionic conductivity of 8.46 x 10⁻⁸ S/cm⁻¹. mahendrapublications.com The conductivity of this blend was further enhanced by doping with ammonium (B1175870) bromide (NH₄Br), reaching a maximum of 2.78 x 10⁻³ S/cm⁻¹ with the addition of 0.6 molar weight percent of the salt. mahendrapublications.com This increase is attributed to the rise in the amorphous nature of the polymer blend upon the addition of the salt. mahendrapublications.com
Similarly, solid polymer electrolytes based on Poly(vinylidene fluoride) (PVDF), PVP, and a sodium salt (NaPF₆) have been developed for sodium-ion batteries. ucalgary.ca These filler-less composite SPEs demonstrated total conductivities of 8.51 × 10⁻⁴ S/cm⁻¹ at 23 °C and 8.36 × 10⁻³ S/cm⁻¹ at 83 °C. ucalgary.ca The presence of polar β- and γ-phases in the PVDF polymer matrix is believed to enhance Na⁺ conductivity by decreasing crystallinity. ucalgary.ca
Copolymers of NVP also exhibit promising conductivity. A quasi-solid polymer electrolyte composed of poly(1-vinylpyrrolidone-co-vinyl acetate) doped with potassium iodide achieved a high room temperature ionic conductivity of 1.72 mS/cm⁻¹ (1.72 x 10⁻³ S/cm⁻¹). tandfonline.com Gel polymer electrolytes developed using the same copolymer, along with a lithium salt and an ionic liquid, showed an optimal ionic conductivity of 2.14 × 10⁻⁶ S/cm⁻¹ at room temperature for a sample containing 25 wt% of the ionic liquid. nih.govnih.govresearchgate.net
The table below summarizes the reported ionic conductivity values for various PVP-based electrolyte systems.
| PVP System Composition | Conductivity (S/cm⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|
| 70% PVP : 30% PVC | 8.46 x 10⁻⁸ | Not Specified | mahendrapublications.com |
| 70% PVP : 30% PVC : 0.6 MWt NH₄Br | 2.78 x 10⁻³ | Not Specified | mahendrapublications.com |
| PVDF / PVP / NaPF₆ | 8.51 x 10⁻⁴ | 23 | ucalgary.ca |
| PVDF / PVP / NaPF₆ | 8.36 x 10⁻³ | 83 | ucalgary.ca |
| Poly(1-vinylpyrrolidone-co-vinyl acetate) / KI | 1.72 x 10⁻³ | Room Temperature | tandfonline.com |
| PEO (90 wt%) / PVP (10 wt%) / LiClO₄ (8 wt%) | 2.307 x 10⁻⁶ | 30 | redalyc.org |
| P(VP-co-VAc) / LiTFSI / 25 wt% EMImTFSI | 2.14 x 10⁻⁶ | Room Temperature | nih.govnih.gov |
Conductivity in PVP Composites
The integration of nanofillers into PVP matrices is another effective strategy to modify their electrical properties. Studies on composite materials based on N-vinylpyrrolidone copolymers and graphite (B72142) oxide have analyzed their complex permittivity and electrical conductivity. bohrium.comresearchgate.netfedlab.ru These measurements help in characterizing the polymer matrices and understanding the effect of the filler on the electrical properties. bohrium.comresearchgate.net
The electrical conductivity of pure PVP, which is in the range of 10⁻⁶ to 10⁻⁷ S/cm, can be increased by doping with nanoparticles. rdd.edu.iq For example, doping PVP with Nickel Oxide (NiO) nanoparticles was shown to increase the electrical conductivity with increasing nanoparticle concentration. rdd.edu.iq A composite thin film of PVP-NiO NPs reached a maximum conductivity of 1.091 x 10⁻⁴ S/cm. rdd.edu.iq Similarly, incorporating silver nanoparticles and cellulose nanocrystals into PVP fibers for electrospinning resulted in suspensions with higher conductivity compared to pure PVP solution, which influenced the morphology and diameter of the resulting fibers. mdpi.com
The following table presents data on the electrical conductivity of PVP composite systems.
| PVP Composite System | Conductivity (S/cm) | Condition | Reference |
|---|---|---|---|
| Pure PVP | ~10⁻⁶ - 10⁻⁷ | Not Specified | rdd.edu.iq |
| PVP doped with 0.1 gm NiO NPs | 1.091 x 10⁻⁴ | Not Specified | rdd.edu.iq |
Computational and Theoretical Modeling of N Vinylpyrrolidine Systems
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) and particularly Density Functional Theory (DFT) calculations have become indispensable tools for investigating the electronic structure, reactivity, and spectroscopic properties of NVP and its derivatives. numberanalytics.comnumberanalytics.com These methods offer a balance between computational cost and accuracy, making them suitable for a range of applications from small molecule geometry optimization to the study of complex reaction mechanisms. rsc.orgenvironmentaljournals.org
Molecular Geometry Optimization and Spectroscopic Prediction
DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in the NVP monomer and its oligomers, a process known as geometry optimization. environmentaljournals.org For instance, studies have utilized functionals like B3LYP with basis sets such as 6-311G** for optimizing the geometry of NVP-related systems. rsc.org This foundational step is crucial as the molecular geometry dictates many of the compound's physical and chemical properties.
Following geometry optimization, theoretical vibrational spectra (e.g., Infrared and Raman) and NMR chemical shifts can be predicted. environmentaljournals.org These theoretical spectra are often compared with experimental data to confirm the structure of synthesized molecules and to aid in the interpretation of experimental results. environmentaljournals.org For example, time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies and absorption wavelengths, providing insights into the UV-visible spectra of these compounds. nih.gov While there can be shifts between theoretical (gas-phase) and experimental (condensed-phase) spectra due to intermolecular interactions, the combination of both provides a powerful tool for structural elucidation. environmentaljournals.org
Reaction Pathway Elucidation and Energy Profiles
DFT is a powerful method for mapping out the potential energy surfaces of chemical reactions involving NVP. This allows researchers to identify transition states, intermediates, and the most likely reaction pathways. researchgate.netresearchgate.net For example, the mechanism of NVP synthesis from 2-pyrrolidone and acetylene (B1199291) has been investigated using DFT, clarifying the catalytic cycle. rsc.orgrsc.org
By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. mdpi.com These energy profiles provide a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov For instance, computational studies on the alkoxy radical polymerization of NVP have successfully modeled the mechanism and kinetics, showing that initiator radicals and solvents can assist in the initiation reactions. nih.govrsc.org The calculated propagation rate constants were found to be in the range of 10¹–10³ M⁻¹ s⁻¹. nih.gov
Catalyst Deactivation Mechanisms
A significant challenge in the industrial synthesis of NVP is catalyst deactivation. numberanalytics.comrsc.org DFT calculations have been instrumental in uncovering the molecular mechanisms responsible for this deactivation. rsc.orgrsc.org In the synthesis of NVP using a potassium pyrrolidone catalyst, water has been identified as a key player in the deactivation process. rsc.org
Theoretical calculations have shown that water can promote the ring-opening of 2-pyrrolidone, a precursor to the catalyst, which leads to the formation of potassium γ-aminobutyrate and subsequent catalyst deactivation. rsc.org Understanding these deactivation pathways at a molecular level provides a rational basis for optimizing reaction conditions, such as strictly controlling water content, to enhance catalyst lifetime and process efficiency. rsc.org The insights from these computational models can guide the design of more robust catalytic systems. numberanalytics.com
Intermolecular Interaction Modeling (e.g., Water Coordination)
The interaction of NVP and its polymer, polyvinylpyrrolidone (B124986) (PVP), with surrounding molecules, particularly water, is crucial for its applications, especially in biomedical fields. mdpi.com DFT calculations have been used to model the coordination of water molecules with the NVP monomer and polymer units. mdpi.comacs.org These studies reveal the specific sites of interaction and the energetics of these interactions.
Quantum chemical simulations have shown that water molecules can coordinate with the oxygen atom of the lactam ring's carbonyl group in NVP units. mdpi.com It has been found that up to two water molecules can coordinate to a single carbonyl oxygen. mdpi.com The calculations also indicate that water can form bridging hydrogen bonds between adjacent C=O groups. mdpi.com The enthalpy of addition of a single water molecule to the C=O groups of a VP-VP-VP copolymer moiety is in the range of 4–6 kcal mol⁻¹. mdpi.com These interactions lead to the formation of primary and secondary hydration shells around the polymer, which is fundamental to its biocompatibility and solubility. mdpi.com
Classical Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations
While QM methods are excellent for detailed electronic structure analysis, they are computationally expensive for large systems. Classical Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations, which use simplified, empirically derived force fields, are better suited for studying the behavior of large molecular assemblies like polymers and their interactions with substrates over longer timescales. environmentaljournals.orgnih.gov
Polymer-Substrate Interaction Studies
MD simulations have been widely used to investigate the interaction between poly(N-Vinylpyrrolidone) (PVP) and various surfaces or substrates. These simulations provide insights into adsorption mechanisms, conformational changes of the polymer upon adsorption, and the role of the solvent in these interactions. nih.govmdpi.com
For example, MD simulations have been used to model the adsorption of PVP onto cellulose (B213188) nanocrystals. nih.govresearchgate.net These studies have shown that in a vacuum, the PVP macromolecule tends to adsorb onto the cellulose surface in a globular form. nih.gov However, the presence of water significantly weakens the interaction between the polymer and the cellulose. mdpi.com In an aqueous environment, the interactions of both PVP and cellulose with water are stronger than their direct interaction with each other, suggesting that they primarily interact through their respective solvation shells. nih.govmdpi.com The simulations revealed that the interaction with the hydrophobic surface of cellulose was stronger than with the hydrophilic surface in a solvent. nih.gov
Similarly, MD simulations have been employed to study the coating of silver nanoparticles with PVP, a common practice in nanoparticle synthesis to provide stability. acs.org These simulations can help determine the optimal polymer chain length for effective coating and protection of the nanoparticle core from the surrounding solvent. acs.org
Conformational Behavior in Different Environments
The environment surrounding N-Vinylpyrrolidone and its polymers plays a critical role in determining their conformational state. Quantum chemical modeling has been employed to understand these interactions, particularly with water.
In copolymers of N-vinylpyrrolidone and triethylene glycol dimethacrylate, quantum chemical simulations indicate that one to two water molecules can coordinate with each oxygen atom of the lactam ring in the VP units. mdpi.comnih.gov The formation of hydrogen-bonded complexes is an exothermic process. mdpi.com Modeling of a trimer of VP units (VP-VP-VP) revealed that both "trans" and "cis" conformations are possible, with the "cis" conformer, where the C=O groups are oriented on the same side, being slightly lower in energy by 3.2 kcal/mol. mdpi.com The formation of a bridge bond by a water molecule between two C=O groups in the cis-conformation is more energetically favorable than a terminal bond. mdpi.com
Molecular dynamics simulations of a tripeptide (Phe-Asn-Gly) embedded in amorphous PVP have shown that while the peptide's conformational preferences are similar to those in water, the energy barrier between conformational states is higher in the polymer matrix. nih.gov The relaxation times for the dihedral angles of the peptide are significantly larger in PVP compared to water, indicating reduced conformational dynamics. nih.gov
The interaction of PVP with surfaces is also influenced by the environment. Classical molecular dynamics simulations have been used to study the adsorption of PVP on cellulose nanocrystal (CNC) surfaces in both vacuum and water. mdpi.com These simulations help in understanding the role of the solvent in the adsorption process, which is vital for applications where PVP is used to stabilize nanocrystals. mdpi.com
Surface Property Prediction (e.g., Surface Energy)
Atomistic simulations, including molecular mechanics (MM) and molecular dynamics (MD), are powerful tools for predicting the surface properties of PVP. These simulations have been used to calculate the surface energy of PVP, and the results have shown good agreement with experimental data. acs.org The simulations provide a detailed view of the surface structure, showing an interior region with bulk density. acs.org
The surface free energy (SFE) of polylactic acid (PLA) grafted with N-vinylpyrrolidone has been determined using contact angle measurements and calculated using various methods like the vOCG, Fowkes’, and Owens-Wendt methods. researchgate.net A strong correlation was found between the results from these different methods. researchgate.net
The table below presents the surface free energies of PLA grafted with NVP, calculated using different methods with Diiodomethane as the non-polar liquid.
Table 1: Surface Free Energies (mJ/m²) of Grafted PLA
| Contact Angle (°) | Harmonic Mean (mJ/m²) | Fowkes' (mJ/m²) | Geometric Mean (mJ/m²) |
|---|---|---|---|
| 50 | 45.1 | 45.2 | 45.1 |
| 55 | 43.8 | 43.9 | 43.8 |
| 60 | 42.4 | 42.5 | 42.4 |
| 65 | 40.9 | 41.0 | 40.9 |
| 70 | 39.4 | 39.5 | 39.4 |
Data sourced from ResearchGate. researchgate.net
Bulk Property Calculations (Cohesive Energy Density, Solubility Parameter)
The bulk properties of PVP, such as the cohesive energy density (CED) and the solubility parameter (δ), have been successfully calculated using molecular mechanics (MM) and molecular dynamics (MD) simulations. acs.org These calculations are typically performed in the NVT ensemble under periodic boundary conditions. acs.org The solubility parameter is a key factor in predicting the miscibility of polymers and their interaction with solvents. dergipark.org.tr
The solubility parameter of PVP has been calculated using methods like the Hoftyzer-van Krevelen method, yielding a value of 24.3 (MPa)⁰.⁵. researchgate.net Different theoretical approaches, including those by Van Krevelen-Hoftyzer (VKH), Hoy, and Askadskii, have been used to calculate the total solubility parameter (δt) and its components: dispersion (δd), polar (δp), and hydrogen bonding (δh). dergipark.org.tr For a copolymer of maleic anhydride (B1165640) and N-vinylpyrrolidone, the calculated total solubility parameter was found to be in better agreement between the Askadskii and Hoy methods. dergipark.org.tr
The table below shows the calculated solubility parameter and its components for a poly(maleic anhydride-alt-N-vinylpyrrolitone) copolymer using the VKH and Hoy methods.
Table 2: Calculated Solubility Parameter and its Components for Poly(MA-alt-NVP)
| Method | δd (MPa)⁰.⁵ | δp (MPa)⁰.⁵ | δh (MPa)⁰.⁵ | δt (MPa)⁰.⁵ |
|---|---|---|---|---|
| VKH | 29.2 | 27.6 | 11.1 | 41.7 |
| Hoy | 15.5 | 15.8 | 12.3 | 25.3 |
Data sourced from DergiPark. dergipark.org.tr
Machine Learning Approaches in Catalytic Mechanism Study
Machine learning is emerging as a powerful tool for investigating complex chemical reactions, including the synthesis of N-Vinylpyrrolidone.
Artificial Neural Network (ANN) Modeling
Artificial Neural Network (ANN) models have been effectively utilized to study the homogeneous catalytic synthesis of N-vinylpyrrolidone from pyrrolidone and acetylene. researchgate.net These models can capture the complex, non-linear relationships between various reaction parameters such as residence time, moisture content, reaction temperature, catalyst concentration, and reaction pressure. researchgate.net By overcoming the limitations of traditional kinetic studies, ANN models provide a high-precision predictive tool for understanding and optimizing the reaction conditions. researchgate.net
In one study, an ANN model was developed and trained on molecular parameters to predict the melting temperature of polymers, demonstrating the affordability and effectiveness of this approach compared to conventional methods. ijisae.org For predicting the thermal conductivity of PVP electrospun nanocomposite fibers, a multilayer perception neural network (MLPNN) was employed. nih.gov The optimal network configuration was found to have one input layer, one hidden layer, and one output layer. nih.govplos.org
The performance of various machine learning models, including ANN, in predicting the yield of NVP synthesis has been compared. The backpropagation (BP) neural network algorithm, particularly the Levenberg–Marquardt (LM) algorithm, has shown strong performance. researchgate.net
Statistical Modeling of Polymer Structures
Statistical models are essential for characterizing the structure of copolymers containing N-Vinylpyrrolidone, providing insights into the arrangement of monomer units along the polymer chain.
Monomer Sequence Distribution Modeling
The distribution of monomer sequences in copolymers of N-vinylpyrrolidone is often calculated using statistical methods based on monomer reactivity ratios. researchgate.net These reactivity ratios can be determined using various methods, such as the Fineman-Rose (F-R), Kelen-Tudos (K-T), and extended Kelen-Tudos (EK-T) methods. researchgate.net
For the copolymerization of NVP with isobornyl methacrylate (B99206) (IBMA), the reactivity ratios were determined to be 0.292 for NVP and 2.673 for IBMA in conventional radical polymerization, indicating that IBMA is the more reactive monomer. mdpi.com In the case of NVP and 2-ethoxyethyl methacrylate (EOEMA) copolymerization, the average reactivity ratios were found to be r₁(NVP)=0.769 and r₂(EOEMA)=0.266. researchgate.net
Structural parameters like dyad and triad (B1167595) sequence fractions and the mean sequence length are calculated from these reactivity ratios. researchgate.netmdpi.com This information is crucial for understanding how the copolymer composition influences its properties. For statistical copolymers of NVP and 2-chloroethyl vinyl ether (CEVE) synthesized via RAFT polymerization, the terminal model was used to estimate reactivity ratios and calculate dyad sequence fractions and mean sequence lengths. mdpi.comnih.gov
A kinetic model for the free-radical polymerization of NVP has been developed to predict properties like chain length distribution, number of branching points, and the number of terminal double bonds (TDBs). uni-stuttgart.de This model is crucial for understanding and controlling the polymer structure during synthesis. uni-stuttgart.de
Polyacid Oligomer Thermodynamic Stability
Computational modeling has been employed to investigate the thermodynamic stability of polyacid oligomers that incorporate N-Vinylpyrrolidine (NVP). scirp.orgscirp.org These studies are particularly relevant in the context of materials like glass-ionomer cements, where the properties of the polyacid component are crucial. scirp.org A notable computational study focused on modeling polyacid oligomers composed of three molecules: acrylic acid (AA), itaconic acid (IA), and a spacer group, which included this compound. scirp.orgscirp.org
Researchers have utilized Density Functional Theory (DFT) to perform these computational analyses. scirp.org Specifically, the M06-2X functional, recommended for thermochemistry applications, has been used with a 6-311G(d, p) basis set in an aqueous solution simulated with the polarizable continuous model (IEFPCM). scirp.orgresearchgate.net The calculations were conducted at 333.15 K and 1 atm to determine thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy, and entropy. scirp.orgresearchgate.net
The focus of this research was to determine the most thermodynamically stable structural arrangements of the terpolymers. scirp.org For modeling purposes, a single structural unit of the polymer was considered. scirp.orgscirp.org this compound, having a terminal vinyl group, can react directly with the acids without needing prior derivatization. scirp.orgscirp.org The study investigated 45 different polyacid molecule combinations, with each of the 15 spacer groups having three possible positional combinations with acrylic acid and itaconic acid. scirp.orgscirp.org
The results revealed that the spatial arrangement of the monomers significantly impacts the thermodynamic stability of the resulting oligomer. scirp.org The stability of the molecule is determined by an energy balance between the various atomic interactions within the modeled molecule. scirp.org The formation of hydrogen bonds between oxygen and nitrogen atoms with hydrogen atoms was observed in the optimized structures, which contributes to energetic stabilization, despite an associated entropic loss. scirp.orgscirp.org
Key findings from the Gibbs energy calculations indicated that specific combinations of the monomers led to greater stability. scirp.org The study identified the most energetically stable combinations (ΔG = 0 relative to other arrangements of the same spacer). scirp.org Among the various spacers investigated, the arrangement designated NVP-1 was identified as one of the most stable configurations. scirp.org General structural trends for stability were also identified: 80% of the studied molecules showed greater energy stability when the spacer molecule was positioned at one end of the oligomer chain. scirp.orgscirp.org Furthermore, 93.3% of the molecules were found to be more stable when itaconic acid was at one end or when acrylic acid was in the middle position. scirp.orgscirp.org
The table below summarizes the findings on the relative thermodynamic stability of different polyacid oligomer configurations involving various spacer molecules, as determined by computational modeling. The relative Gibbs Energy (ΔG) indicates the stability of each configuration, with lower values representing greater stability.
| Spacer Molecule | Most Stable Configuration | Relative Gibbs Energy (ΔG) (kJ/mol) |
| This compound | NVP-1 | 0 |
| Acryloyl β-alanine | ABA-1 | 0 |
| N-vinylcaprolactam | NVC-1 | 0 |
| Eugenol | EU-2 | 0 |
This table is generated based on the findings that these configurations were among the most stable (ΔG=0) in a comparative study. scirp.org
Degradation and Environmental Fate of N Vinylpyrrolidine and Its Polymers
Thermal Degradation Mechanisms of Poly(N-Vinylpyrrolidone) and Copolymers
The thermal stability of polymers is a crucial factor in determining their processing conditions and application limits. Understanding the mechanisms of thermal degradation is essential for predicting polymer lifetime and designing more stable materials.
The thermal degradation of Poly(N-Vinylpyrrolidone) (PVP) is characterized by a primary mechanism of depolymerization, where the polymer chain breaks down to yield its monomer, N-vinylpyrrolidone, as the main volatile product. researchgate.netresearchgate.net This process suggests a "scission" or unzipping of the polymer backbone. However, it is understood that this is not the sole degradation pathway, and simultaneous reactions can occur, leading to the formation of various oligomers and other fragmentation products. researchgate.netresearchgate.net
Thermogravimetric analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) has been instrumental in identifying the volatile products evolved during PVP degradation. researchgate.net Studies have shown that PVP undergoes a significant weight loss in a single step, with the maximum decomposition temperature being a key indicator of its thermal stability. semanticscholar.org The analysis of partially degraded PVP samples by techniques such as 1H NMR spectroscopy has suggested the presence of reactions involving the fragmentation of the polymeric main chain, alongside depolymerization. researchgate.net
The degradation process can be influenced by the presence of residual solvents or low molecular weight oligomers, which may volatilize at lower temperatures before the main decomposition of the polymer chain begins. semanticscholar.org The scission of the N-C=O bond in the pyrrolidone ring has also been proposed as a potential degradation pathway. researchgate.net
Table 1: Volatile Products Identified During Thermal Degradation of PVP
| Product | Formation Pathway |
| N-Vinylpyrrolidone (monomer) | Depolymerization of the main polymer chain |
| Oligomers | Simultaneous fragmentation reactions |
This table summarizes the primary volatile products formed during the thermal degradation of PVP.
The introduction of comonomers into the PVP chain can significantly alter its thermal stability. The nature of the comonomer and the composition of the copolymer play a crucial role in the degradation mechanism and the resulting thermal properties.
For instance, in copolymers of N-vinylpyrrolidone and acrylamide, the presence of NVP has been shown to enhance thermal stability. rsc.org TGA-FTIR analysis revealed that NVP units in the copolymer chain slow down the release of low-temperature pyrolysis products typically associated with polyacrylamide, such as ammonia (B1221849) and amides. rsc.org This is attributed to the formation of hydrogen bonds between the NVP and amide groups, which can promote crosslinking upon heating and delay the breakdown of the amide functionalities. rsc.org Nitriles, which are products of imide or isolated amide breakdown in polyacrylamide, were only detected at higher temperatures in the copolymer, further indicating the protective effect of NVP. rsc.org
In the case of copolymers with methacrylates, the thermal degradation often occurs in multiple steps, reflecting the different stabilities of the constituent polymer blocks. For example, in block copolymers of PVP and poly(methyl methacrylate) (PMMA), the degradation of each component can occur independently. researchgate.net However, strong interactions between the polymer chains can also lead to a reduction in the thermal stability of one of the components. researchgate.net
The thermal stability of copolymers is also influenced by the length and nature of the alkyl side groups in the comonomer. Studies on copolymers of NVP with n-alkyl methacrylates have shown that the thermal properties are a function of both constituents. eschemy.com
Table 2: Effect of Comonomer on the Thermal Stability of PVP Copolymers
| Comonomer | Effect on Thermal Stability | Observed Changes in Degradation |
| Acrylamide | Increased | Delayed release of ammonia, amides, and nitriles |
| Methyl Methacrylate (B99206) | Can be independent or reduced | Degradation of each block can occur separately or be influenced by interactions |
This table provides a summary of how different comonomers affect the thermal degradation behavior of PVP copolymers.
Environmental Biodegradation Studies
The environmental fate of N-Vinylpyrrolidone and its polymers is a subject of ongoing research, with studies focusing on their biodegradability in various environments.
Current research indicates that Poly(N-Vinylpyrrolidone) is generally resistant to biodegradation in conventional aerobic wastewater treatment environments. nih.gov Studies using activated sludge from municipal and industrial wastewater treatment plants have shown that PVP is not readily biodegradable, even after attempts to adapt the microbial communities. nih.gov The limited biodegradability is a concern due to the potential for trace amounts of PVP to be present in community wastewaters. nih.gov
Theoretical biodegradation pathways for PVP have been proposed, suggesting that enzymatic degradation could be possible. researchgate.net One proposed mechanism involves the cleavage of the lactam ring by gamma-lactamase enzymes, which would break the amide bond in the pyrrolidone ring to form a secondary amine. researchgate.net This intermediate could then be further degraded by amine oxidase enzymes. researchgate.net However, practical studies have largely shown that PVP is resistant to biological degradation without prior modification. researchgate.net
Some research has explored methods to enhance the biodegradability of PVP. Pretreatment of the polymer has shown some partial effectiveness, though its practical application in wastewater treatment plants is considered difficult. nih.gov Another approach involves blending PVP with biodegradable polymers. For instance, in blends of PVP and polylactic acid (PLA), the high water solubility of PVP allows it to be quickly removed from the blend, which in turn can increase the accessibility of PLA to microorganisms and potentially support its biodegradation. researchgate.net
The photocatalytic degradation of PVP using systems like TiO2/H2O2/UV has also been investigated as a method to enhance its biodegradability. nih.gov Such advanced oxidation processes can break down the polymer into smaller, more biodegradable organic matter. nih.gov
Furthermore, studies on vinyl-backbone polymers suggest that those with neighboring oxygen or nitrogen atoms, like PVP, may have the potential to be degraded and metabolized into smaller molecules under certain biological conditions. nih.gov
Table 3: Summary of PVP Biodegradation Studies
| Environment/Method | Biodegradability | Key Findings |
| Aerobic Wastewater Treatment | Low | PVP is largely resistant to biodegradation by activated sludge. nih.gov |
| Enzymatic Degradation (Theoretical) | Potential | Proposed pathway involves cleavage of the lactam ring by specific enzymes. researchgate.net |
| Polymer Blends (e.g., with PLA) | Indirect enhancement | Dissolution of PVP can increase the biodegradability of the partner polymer. researchgate.net |
| Photocatalytic Degradation | Enhanced | Advanced oxidation processes can break down PVP into more biodegradable substances. nih.gov |
This table summarizes the findings from various studies on the environmental biodegradation of PVP.
Biological and Toxicological Research on N Vinylpyrrolidine
Inhalation Toxicity Studies
Inhalation is a primary route of exposure for N-Vinylpyrrolidine in industrial settings. Toxicological studies have been conducted to understand its effects following both short-term (subchronic) and long-term inhalation.
Subchronic inhalation studies, typically lasting up to three months, have been performed on various rodent species to identify initial toxic effects. In studies where rats, mice, or hamsters were exposed to this compound vapor for six hours a day, five days a week, several key effects were observed. nih.govresearchgate.net
Rats exposed to concentrations of 5 parts per million (ppm) or more for three months showed reduced body weight gain. nih.gov Similar effects on body weight were seen in mice and hamsters exposed to 45 ppm, even after a single day. nih.govresearchgate.net
Key findings from these studies pointed to the liver and the upper respiratory tract as the main target organs for this compound toxicity. nih.govresearchgate.netindustrialchemicals.gov.au In rats and mice, but not hamsters, liver effects included increased organ weight, centrilobular single-cell necrosis, and the formation of foci of hepatocellular alteration. nih.govnih.gov These changes were often accompanied by alterations in clinical chemistry, such as elevated gamma-glutamyltransferase activity, and hematological effects like reduced hemoglobin and erythrocyte counts. nih.gov
In the nasal passages of rats exposed to 5 ppm for seven weeks, researchers noted atrophy of the olfactory epithelium and hyperplasia of the nasal respiratory epithelium. nih.govresearchgate.net A No-Observed-Adverse-Effect Level (NOAEL) for these nasal effects was identified at 1 ppm in a 13-week study in rats. nih.govindustrialchemicals.gov.au
| Parameter | Species | Exposure Level | Duration | Observed Effects | Source(s) |
| Body Weight | Rat | ≥ 5 ppm | 3 months | Reduced gain | nih.gov |
| Body Weight | Mouse, Hamster | 45 ppm | 1 day | Reduced gain | nih.govresearchgate.net |
| Liver | Rat, Mouse | ≥ 40 mg/kg (gavage) | 3 months | Increased weight, single-cell necrosis, hepatocellular alteration | nih.gov |
| Nasal Cavity | Rat | 5 ppm | 7 weeks | Atrophy of olfactory epithelium, hyperplasia of respiratory epithelium | nih.govresearchgate.net |
| Hematology | Rat, Mouse | Not specified | Subchronic | Reduced hemoglobin, erythrocyte count, hematocrit | nih.gov |
| Clinical Chemistry | Rat, Mouse | Not specified | Subchronic | Raised gamma-glutamyltransferase, decreased plasma protein | nih.gov |
Long-term studies, extending up to 24 months, have confirmed and expanded upon the findings of subchronic exposure. A comprehensive two-year inhalation study in Sprague-Dawley rats exposed to 0, 5, 10, or 20 ppm of this compound identified the liver, nasal cavity, and larynx as the primary target organs for chronic toxicity and carcinogenicity. nih.govresearchgate.netresearchgate.net
In this study, while survival rates were not affected, dose-dependent effects included reduced body weight gain, persistent signs of hepatotoxicity indicated by clinical chemistry parameters, and increased liver weight. nih.gov Histopathological examination revealed significant non-cancerous and cancerous lesions in the target organs.
Liver: The liver showed evidence of necrosis and reparative hyperplasia. nih.gov More significantly, a dose-related increase in hepatocellular carcinomas was observed. nih.govnih.goviarc.fr
Nasal Cavity: The nasal passages exhibited inflammation, atrophy, hyperplasia, and metaplasia. nih.goviarc.fr These changes were accompanied by the development of benign tumors (adenomas) and malignant tumors (adenocarcinomas). nih.govnih.goviarc.fr
Larynx: The larynx was also affected, with findings of epithelial hyperplasia and, in the highest exposure group (20 ppm), squamous cell carcinomas. nih.govnih.goviarc.fr
Another study involving female rats exposed to a higher concentration (45 ppm) for three months, followed by a 21-month observation period without further exposure, demonstrated the persistence of liver damage, which eventually led to the formation of liver tumors two years after the initial exposure had ceased. nih.govresearchgate.net
This compound is recognized as an irritant to mucous membranes. nih.goviarc.fr The mechanism of respiratory tract irritation involves direct contact of the vapor with the epithelial lining of the nasal passages and larynx. Acute inhalation studies have documented increased respiration rates and nasal secretions, indicative of an irritant response. canada.ca
Chronic exposure leads to a persistent inflammatory state in the nasal cavity and larynx. industrialchemicals.gov.au This chronic inflammation is characterized by pathological changes including atrophy of the olfactory epithelium and hyperplasia of the basal cells in both the respiratory and olfactory regions. nih.goviarc.fr It is hypothesized that this sustained state of irritation and subsequent cell proliferation may contribute to the development of tumors in the respiratory tract, although other factors may also be involved. industrialchemicals.gov.au
Carcinogenicity Assessment
Based on long-term animal studies, this compound is considered a carcinogen in rats when inhaled. canada.canih.govresearchgate.net The carcinogenic potential has not been tested in other species. canada.ca
Carcinogenicity studies have consistently identified three main sites for tumor formation following inhalation exposure in rats: the liver, the nasal cavity, and the larynx. industrialchemicals.gov.aunih.govcanada.ca
A clear dose-response relationship was established in a 24-month inhalation study using concentrations of 5, 10, and 20 ppm. nih.govnih.goviarc.fr
Hepatocellular Carcinomas (Liver): The incidence of liver cancer showed a statistically significant positive trend with increasing dose. nih.goviarc.fr Notably, these tumors were observed even at the lowest concentration tested, 5 ppm. nih.govresearchgate.netnih.gov
Nasal Cavity Tumors (Adenomas and Adenocarcinomas): The development of both benign and malignant tumors in the nasal cavity also demonstrated a significant dose-related trend. nih.goviarc.fr
Laryngeal Tumors (Squamous Cell Carcinomas): Cancer of the larynx was observed specifically in the high-dose group (20 ppm). nih.goviarc.fr
Because tumors occurred at 5 ppm, the lowest dose tested in the long-term study, a No-Observed-Adverse-Effect Level (NOAEL) for carcinogenicity could not be established. industrialchemicals.gov.au
| Tumor Site | Tumor Type | Exposure Level (in rats) | Study Duration | Dose-Response Finding | Source(s) |
| Liver | Hepatocellular Carcinoma | 5, 10, 20 ppm | 24 months | Positive dose-related trend; tumors at lowest dose | nih.govnih.goviarc.frnih.gov |
| Nasal Cavity | Adenoma, Adenocarcinoma | 5, 10, 20 ppm | 24 months | Positive dose-related trend | nih.govnih.goviarc.fr |
| Larynx | Squamous Cell Carcinoma | 20 ppm | 24 months | Observed in high-dose group | nih.govnih.goviarc.fr |
The initial hypothesis that the vinyl group of the molecule could be metabolized into a reactive epoxide capable of binding to DNA has not been supported by the evidence. nih.gov Despite the lack of genotoxicity, the liver, an organ with high metabolic activity, displays the highest carcinogenic potency. nih.gov
Researchers have investigated several alternative, non-genotoxic mechanisms, but none have been definitively confirmed. researchgate.netnih.gov These explored pathways include oxidative stress and the activation of specific hepatic receptors (such as Ah, CAR, PXR, and PPARα) known to be involved in some forms of non-genotoxic carcinogenesis. researchgate.netnih.gov However, these studies did not yield clear evidence of their involvement. researchgate.net
The prevailing hypotheses suggest that the carcinogenic effects are a secondary consequence of chronic tissue damage and cell proliferation. industrialchemicals.gov.au For the liver, chronic cytotoxicity is considered a possible mechanism, while for the nasal cavity and larynx, chronic inflammation is thought to play a significant role in tumor development. industrialchemicals.gov.au However, the complete mechanism underlying the carcinogenicity of this compound is still not fully understood. nih.govnih.gov
Genotoxicity Evaluations
In vitro and In vivo Genotoxicity Assays (Comet Assay, Micronucleus Test)
A comprehensive battery of genotoxicity tests has been conducted to evaluate the potential of N-Vinylpyrrolidone to induce genetic mutations. These studies have consistently shown that NVP is not genotoxic. europa.euresearchgate.net In vitro and in vivo tests, including the Ames test, chromosomal aberration tests, and micronucleus tests, have all yielded negative results. europa.euresearchgate.net
Recent investigations have further solidified these findings. An ex vivo Comet assay and an ex vivo micronucleus test were performed on rats exposed to NVP via inhalation, the same route that led to tumor formation in carcinogenicity studies. researchgate.netnih.gov Both of these highly sensitive assays for detecting DNA damage and chromosomal abnormalities were negative, providing strong evidence that NVP does not directly damage genetic material. researchgate.netnih.gov
Specifically, the in vivo micronucleus test in NMRI mice was negative. europa.eu Further studies in rats, the species where carcinogenicity was observed, also showed no induction of micronuclei. nih.gov The absence of DNA binding in the liver of rats following injection of NVP adds to the evidence of its non-genotoxic nature. ask-force.org
The collective results from these genotoxicity assays are summarized in the table below.
| Assay Type | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | industrialchemicals.gov.au |
| Chromosomal Aberration Test | In vitro | Negative | researchgate.net |
| Micronucleus Test | In vivo (Mice) | Negative | europa.eu |
| Micronucleus Test | Ex vivo (Rats) | Negative | researchgate.netnih.gov |
| Comet Assay | Ex vivo (Rats) | Negative | researchgate.netnih.gov |
| DNA Binding Assay | In vivo (Rats) | Negative | ask-force.org |
Non-Genotoxic Carcinogen Classification
Despite its lack of genotoxic activity, long-term inhalation studies in rats have shown that NVP can cause tumors in the liver, nasal cavity, and larynx. canada.canih.gov The development of hepatocellular carcinomas and nasal cavity adenomas and adenocarcinomas was observed in a dose-dependent manner. canada.ca Based on these findings, NVP is classified as a non-genotoxic carcinogen. europa.euresearchgate.net This classification implies that the carcinogenic effects of NVP are not due to direct DNA damage but rather through other mechanisms. researchgate.net The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has classified N-vinyl-2-pyrrolidone in Carcinogen Category 4, which is for substances with carcinogenic potential for which a threshold can be determined and which are not considered to contribute to human cancer risk if the MAK value (maximum workplace concentration) is not exceeded. researchgate.net
Systemic Toxicity Mechanisms
Chronic Cytotoxicity in Liver
The primary mechanism for liver tumor formation is believed to be chronic cytotoxicity. industrialchemicals.gov.au Repeated exposure to NVP leads to ongoing cell death and regeneration in the liver. industrialchemicals.gov.au Histopathological examinations of rats exposed to NVP revealed a sequence of events starting with enlarged hepatocytes, degenerative nuclear changes, and fatty infiltration. industrialchemicals.gov.au With prolonged exposure, these changes can progress to cellular proliferation, cirrhosis-like metaplasia, and the formation of tumors. industrialchemicals.gov.au Studies have shown that hepatotoxicity can take longer than three months to develop at lower exposure levels. industrialchemicals.gov.au Irreversible hepatotoxic changes that progressed to neoplastic lesions were observed after three months of exposure. europa.eu
Chronic Inflammation in Nasal Cavity and Larynx
In the respiratory tract, the carcinogenic effects of NVP appear to be linked to chronic inflammation. industrialchemicals.gov.au Inhalation of NVP causes irritation and damage to the epithelial lining of the nasal cavity and larynx. nih.gov This leads to a persistent inflammatory response characterized by cell hyperplasia and inflammatory changes in the olfactory and respiratory epithelia. industrialchemicals.gov.au In long-term studies, this chronic inflammation was associated with the development of adenomas and adenocarcinomas in the nasal cavity and squamous cell carcinomas in the larynx. canada.canih.gov
Biological Accumulation and Elimination Studies
Studies using radiolabeled N-Vinylpyrrolidone in rats have provided insights into its absorption, distribution, and excretion. Following oral administration, 14C-labeled NVP was rapidly absorbed and widely distributed throughout the body tissues. europa.eu The highest concentration of radioactivity was found in the liver. europa.eu
Research Applications and Functional Materials Derived from N Vinylpyrrolidine
Advanced Polymer Materials for Biomedical Applications
The polymerization of N-Vinylpyrrolidine gives rise to PVP, a polymer widely utilized in the pharmaceutical and biomedical industries. nih.govsrce.hr Its inherent low toxicity and ability to be formulated into various structures like nanoparticles, hydrogels, and films make it a cornerstone for innovative therapeutic and diagnostic systems. nih.govnih.gov
Polymeric nanoparticles derived from this compound are extensively researched as carriers for therapeutic agents. matec-conferences.org These systems leverage the biocompatibility of PVP to encapsulate and deliver drugs, enhancing their efficacy and targeting capabilities.
Research has focused on creating nanoparticles from copolymers of N-vinylpyrrolidone (NVP) and acrylic acid (AA), which are water-soluble monomers known to produce polymers with high biocompatibility and low toxicity. researchgate.net Optimization of the synthesis method, including the choice of initiator and the molar ratio of monomers, has been explored to control particle size and yield. matec-conferences.org For instance, nanoparticles of poly(NVP-co-AA) have been synthesized with particle sizes ranging from 173.6 ± 18.4 to 201.4 ± 17.1 nm. matec-conferences.org
Amphiphilic derivatives of PVP have been developed to self-assemble into core-shell nanoparticles in aqueous solutions. mdpi.com These nanoparticles can efficiently entrap hydrophobic drugs. mdpi.com A study on indomethacin-loaded PVP-based nanoparticles demonstrated an average size of 98.6 ± 4.9 nm and a high drug loading efficiency of 98.1%. mdpi.com Furthermore, PVP has been used as a coating for other types of nanoparticles, such as gold nanoparticles, to prevent agglomeration and improve drug loading. nih.govsrce.hr In one study, a PVP coating on nanoparticles increased the drug loading of Epirubicin hydrochloride to 78% and resulted in an 81% growth inhibition in breast cancer cells. nih.gov
Table 1: Research Findings on this compound-Based Polymeric Nanoparticles
| Nanoparticle System | Monomers/Components | Key Findings | Particle Size (nm) | Application Focus |
|---|---|---|---|---|
| Poly(NVP-co-AA) Nanoparticles | N-vinylpyrrolidone (NVP), Acrylic Acid (AA) | Synthesis method optimized for yield; particle size controlled. matec-conferences.orgresearchgate.net | 173.6 - 201.4 | Drug nanocarriers. matec-conferences.org |
| Amph-PVP Nanoparticles | Amphiphilic PVP derivatives | Self-assembles into core-shell structures; high entrapment of hydrophobic drugs. mdpi.com | 98.6 - 124.7 | Delivery of anti-inflammatory drugs like Indomethacin. mdpi.com |
| PVP-Coated Nanoparticles | PVP, Gold or other core material | Coating prevents agglomeration, enhances drug loading, and improves cancer cell targeting. nih.govsrce.hr | ~14 (for gold core) | Targeted delivery of anticancer drugs like Doxorubicin and Epirubicin. nih.govsrce.hr |
A novel class of materials, amphiphilic polymer bottlebrushes, has been synthesized using N-Vinylpyrrolidone, showing significant potential for bio-related applications. mdpi.com These structures typically consist of a hydrophobic polymer backbone grafted with hydrophilic poly(N-vinylpyrrolidone) (PNVP) side chains. mdpi.com This amphiphilic nature allows them to self-assemble into micelles in aqueous environments, making them suitable for drug delivery. mdpi.comx-mol.net
The synthesis of these complex architectures can be challenging. One approach involves Atom Transfer Radical Polyaddition (ATRPA) to create a polyester (B1180765) backbone, followed by a Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to graft the PNVP brushes. x-mol.net This method has been used to create poly(4-vinylbenzyl-2-phenylacetate)-g-poly(NVP) (PVBPA-g-PNVP) bottlebrushes. x-mol.net
These bottlebrush polymers form micelles with low critical micelle concentrations (CMCs) and particle sizes around 100 nm. x-mol.net They have been investigated for drug release using model drugs, demonstrating potential for controlled delivery systems. mdpi.com Cytotoxicity studies and cell uptake experiments have shown that these polymer bottlebrush micelles exhibit low toxicity and are readily taken up by cells, underscoring their promise for drug delivery applications. mdpi.comx-mol.net
Table 2: Characteristics of PNVP-Based Amphiphilic Polymer Bottlebrushes
| Polymer Architecture | Synthesis Method | Micelle Particle Size | Critical Micelle Concentration (CMC) | Research Application |
|---|---|---|---|---|
| PVBPA-g-PNVP | ATRPA and RAFT Polymerization | ~100 nm x-mol.net | < 0.5 mg/mL x-mol.net | Drug delivery, cell uptake studies. mdpi.comx-mol.net |
| Polyester-g-PNVP | Chain-extension via ATRP | - | - | Potential for bio-related applications. mdpi.comacs.org |
Surfaces modified with poly(N-vinylpyrrolidone) exhibit excellent antifouling properties, meaning they resist the non-specific adsorption of proteins and other biomolecules. nih.govacs.org This is a critical feature for biomedical devices that come into contact with biological fluids, as biofouling can lead to device failure. acs.org
Various techniques are employed to graft PNVP onto surfaces. Surface-initiated atom transfer radical polymerization (SI-ATRP) has been used to graft PNVP from poly(dimethylsiloxane) (PDMS), creating surfaces that show excellent resistance to protein, cell, and bacterial adhesion. researchgate.net Another method involves atmospheric pressure dielectric barrier discharge plasma to induce the graft polymerization of NVP onto polypropylene (B1209903) microporous membranes. hep.com.cn This modification enhances the hydrophilicity of the membrane, which is indicated by a decrease in the water contact angle, and improves its resistance to protein fouling. hep.com.cn
Thermally induced cross-linking of PNVP films offers a simple method to create robust, water-insoluble antifouling coatings without the need for chemical additives or irradiation. acs.org These thermally treated films maintain the exceptional protein-repellent properties of unmodified PNVP. acs.org Research has also compared different molecular architectures, finding that PVP bottle-brush structures show superior protein resistance compared to linear PVP brushes. nih.gov
Table 3: Methods for Surface Modification with PNVP for Antifouling Properties
| Surface Material | Modification Technique | Key Outcome | Application |
|---|---|---|---|
| Poly(dimethylsiloxane) (PDMS) | Surface-Initiated ATRP | Excellent resistance to protein, cell, and bacterial adhesion. researchgate.net | Antifouling/Fouling Release (AF/FR) coatings. researchgate.net |
| Polypropylene (PP) Microporous Membrane | Atmospheric Pressure Plasma Grafting | Enhanced hydrophilicity and resistance to protein fouling. hep.com.cn | Improving performance of filtration membranes. hep.com.cn |
| Gold | Photoinitiated Surface Grafting | Superior protein resistance with bottle-brush architecture compared to linear. nih.gov | Functional biosensors, biomedical materials. nih.gov |
| Various substrates | Thermal Annealing of PNVP films | Creates robust, insoluble, protein-repellent coatings. acs.org | Antifouling coatings for biomedical devices. acs.org |
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water, making them highly suitable for biomedical applications due to their resemblance to natural tissue. mdpi.comnih.govjelsciences.com Hydrogels based on N-Vinylpyrrolidone (PNVP) are widely explored for their biocompatibility and versatility. srce.hr
PNVP hydrogels can be synthesized by the free-radical polymerization of NVP, often in the presence of a cross-linking agent. mdpi.com Studies have compared conventional organic crosslinkers like N,N′-methylenebisacrylamide (MBA) with inorganic clay crosslinkers such as Laponite. mdpi.comnih.gov The use of Laponite as a crosslinker can result in nanocomposite (NC) hydrogels with enhanced mechanical and viscoelastic properties. mdpi.comnih.gov
These hydrogels are prime candidates for drug delivery systems, offering controlled release of encapsulated active compounds. srce.hr For example, pH-dependent swelling has been observed in some PVP hydrogels, allowing for targeted release in specific environments like the acidic conditions of the stomach. srce.hr Beyond drug delivery, PNVP hydrogels are investigated for tissue engineering and wound healing applications. srce.hr The incorporation of antimicrobial agents like silver nanoparticles into the hydrogel matrix can accelerate wound healing. srce.hr
Table 4: Formulations and Properties of PNVP-Based Hydrogels
| Hydrogel System | Crosslinker(s) | Key Properties | Potential Application |
|---|---|---|---|
| PNVP Nanocomposite (NC) Hydrogel | Laponite XLG (clay) | Enhanced mechanical and viscoelastic properties compared to conventional crosslinkers. mdpi.comnih.gov | Drug delivery, wound dressings, water purification. mdpi.com |
| PNVP-Carboxymethyl Cellulose-PEG | Gamma Irradiation | Improved antimicrobial properties with silver nanoparticles. srce.hr | Wound healing, tissue engineering. srce.hr |
| PNVP Nanofibers | UV-C radiation, Fenton reaction | Porous structures with significant swelling properties. srce.hr | Wound and burn treatment, drug delivery. srce.hr |
| PNVP-Poly(N-vinylcaprolactam) | - | Temperature-responsive behavior. mdpi.com | Drug delivery systems. mdpi.com |
Poly(N-vinylpyrrolidone), derived from the polymerization of N-Vinylpyrrolidone, is a synthetic, water-soluble polymer acclaimed for its biocompatibility and low toxicity. nih.govmdpi.com Its amphiphilic character allows it to dissolve in both water and various organic solvents, and it can form complexes with both hydrophobic and hydrophilic substances. srce.hrresearchgate.net This combination of properties makes PVP an invaluable platform in pharmaceutical and biomedical research. srce.hrtaylorandfrancis.com
PVP is widely used as a carrier material for a diverse range of active agents. srce.hr Its excellent binding properties and ability to stabilize suspensions and emulsions are highly valued in formulation science. nih.govtaylorandfrancis.com The polymer's inert nature, transparency, thermal resilience, and pH stability further enhance its utility. nih.govsrce.hr Because of its hemocompatibility and physiological inertness, it has even been used as a blood plasma substitute. nih.gov These attributes have led to its broad use in developing various drug delivery systems, including micro and nanoparticles, fibers, and films, confirming its critical role in advancing pharmaceutical technologies. nih.govsrce.hr
Smart and Responsive Materials
N-Vinylpyrrolidone and its derivatives are used to create "smart" or "intelligent" materials that respond to external stimuli such as temperature or pH. researchgate.netsapub.org These materials can undergo sharp, reversible changes in their physical properties, making them suitable for a range of advanced applications, including on-demand drug delivery. researchgate.netrsc.org
Copolymerization of N-isopropylacrylamide (NIPA) with N-vinyl-2-pyrrolidone (VP) results in copolymers that exhibit temperature sensitivity. researchgate.net The lower critical solution temperature (LCST) of poly(N-isopropylacrylamide) can be fine-tuned by incorporating VP, making it more suitable for biomedical applications that require a response near body temperature. researchgate.net These copolymers can also show pH-sensitive behavior, adding another layer of responsiveness. researchgate.net
Similarly, block copolymers combining a thermoresponsive block, such as poly(3-ethyl-N-vinylpyrrolidone) (EPVP), with a hydrophilic PVP block have been synthesized. rsc.org These EPVP-PVP block copolymers exhibit reversible temperature-dependent solubility in water. rsc.org Below a certain temperature, they are soluble, but above it, they self-assemble into various nanostructures like spherical micelles, cylindrical micelles, or vesicles, depending on the concentration. rsc.org This temperature-induced self-assembly is a key feature for creating smart drug delivery systems. rsc.org Alkyl-modified PVPs have also been shown to create thermoresponsive polymers that can be used to stabilize gold nanocatalysts, leading to a "smart" catalyst system. rsc.org
Table 5: Stimuli-Responsive Materials Derived from N-Vinylpyrrolidone
| Polymer System | Stimulus | Observed Response | Potential Application |
|---|---|---|---|
| Poly(NIPA-co-VP) | Temperature, pH | Exhibits LCST; undergoes physical changes. researchgate.net | Drug delivery systems, tissue engineering, bioconjugation. researchgate.net |
| EPVP–PVP Block Copolymers | Temperature | Reversible phase transition; self-assembles into micelles and vesicles. rsc.org | Nanotechnology, biomedical applications, drug delivery. rsc.org |
| Alkyl modified PVP | Temperature | Reversible temperature-dependant water solubility. rsc.org | Smart nanocatalyst stabilizers. rsc.org |
Stimulus-Responsive Copolymers
Copolymers derived from N-Vinylpyrrolidone (NVP) are a cornerstone of "smart" materials research, designed to undergo significant conformational changes in response to external stimuli like temperature and pH.
Thermoresponsive Copolymers: The combination of NVP with thermoresponsive monomers, such as N-isopropylacrylamide (NIPAAm) or N-vinylcaprolactam (NVCL), allows for precise tuning of the material's lower critical solution temperature (LCST). expresspolymlett.comexpresspolymlett.comrsc.org The LCST is the critical temperature below which the polymer is soluble in a solvent (typically water) and above which it undergoes a phase transition, becoming insoluble and precipitating. expresspolymlett.com For instance, copolymers of NIPAAm and NVP have been synthesized with a sharp phase transition at 36°C, a temperature highly relevant for physiological applications. expresspolymlett.com The inclusion of the hydrophilic NVP monomer generally increases the LCST of the resulting copolymer. nih.gov The architecture of these copolymers, whether block or statistical, significantly influences their self-assembly behavior and thermal response in aqueous solutions. rsc.orgrsc.org Diblock and triblock copolymers of NVCL and NVP exhibit multistep assembly, with the cloud point temperature of each block being adjustable, for example, by the addition of salts like NaCl. rsc.org
pH-Responsive Copolymers: NVP can be copolymerized with monomers containing ionizable groups, such as carboxylic acids, to create pH-sensitive materials. rjptonline.org These polymers respond to changes in the pH of their environment by swelling or shrinking. rjptonline.org For example, hydrogels made from itaconic acid and N-vinylpyrrolidone exhibit significantly faster and greater pH-responsive swelling compared to those based on methacrylic acid. nih.govnih.gov Similarly, copolymers of methacrylic acid and NVP can self-assemble into micelles under acidic conditions. rsc.org These pH-responsive systems are heavily researched for targeted drug delivery, as they can be designed to release a therapeutic agent at a specific pH, such as that found in the small intestine. rjptonline.orgrsc.org The swelling profile of these hydrogels is directly related to their drug release behavior. rjptonline.org
Functional Materials for Sensing and Catalysis Research
Ammonia (B1221849) Vapor Sensing Materials
Poly(N-Vinylpyrrolidone) is a key component in the fabrication of sensitive and selective ammonia (NH₃) gas sensors. x-mol.net Its effectiveness stems from its hydrophilic nature and ability to facilitate proton-conductive mechanisms in the presence of humidity. x-mol.netacs.org When exposed to a humid atmosphere, which is a favorable condition for this type of sensor, the PVP-based material can adsorb, dissolve, and ionize ammonia gas. x-mol.netacs.org
In one application, a surface acoustic wave (SAW) sensor's sensitivity to ammonia was significantly enhanced by using a Poly-N-vinylpyrrolidone (PNVP) film. rsc.org The addition of mesoporous carbon hollow nanospheres to the PNVP film increased the sensitivity from 6.91 to 19.47 Hz/ppm. rsc.org These sensors can detect very low concentrations of ammonia, down to approximately 250 parts per billion (ppb). rsc.org Other approaches involve creating composite materials, such as combining PVP with polyaniline (PANI). scientific.netingentaconnect.com Thin conducting films made from PANI dispersions stabilized with PVP have demonstrated sensitivity to ammonia gas and are suitable for large-area sensor production using techniques like ink-jet printing and spray-coating. scientific.netingentaconnect.com Furthermore, composites of PVP with hollow carbon spheres have also been investigated for their ammonia vapor sensing capabilities. researchgate.net
Materials for Enhanced Surface Properties
Surface Energy Modification through Functionalized Poly(N-Vinylpyrrolidone) Additives
The surface properties of a material, such as its hydrophobicity and lipophobicity, can be significantly altered by incorporating small amounts of specialized additives. Poly(N-Vinylpyrrolidone) can be functionalized to create such additives that modify surface energy. rsc.orgcore.ac.uk
A notable strategy involves synthesizing PVP additives with multiple fluoroalkyl groups (e.g., C₈F₁₇) at their ends. rsc.orgcore.ac.uk These functionalized PVP additives, when dispersed in a thin film of an unmodified PVP matrix, spontaneously migrate to the surface during processes like spin coating. rsc.orgcore.ac.uk This surface segregation occurs because of the very low surface energy of the fluoroalkyl end-groups. rsc.orgcore.ac.uk The result is a dramatic reduction in the surface energy of the film, rendering it more hydrophobic and lipophobic. rsc.orgcore.ac.uk
The effectiveness of this surface modification depends on several factors, as detailed in the table below.
| Factor | Effect on Surface Lipophobicity (Contact Angle) | Reason |
|---|---|---|
| Increasing Additive Concentration | Increases up to a critical aggregation concentration (CAC) | Greater surface coverage by the low-energy additive. rsc.org |
| Increasing Number of Fluoroalkyl End-Groups (e.g., from 2 to 3) | Increases | Enhances the driving force for surface segregation. rsc.org |
| Reducing Additive Molecular Weight | Increases | Higher mobility of smaller additive molecules allows for more efficient migration to the surface. rsc.org |
| Increasing Matrix Molecular Weight | Increases | Reduces the compatibility between the additive and the matrix, promoting surface segregation. rsc.org |
Static contact angle measurements using dodecane (B42187) as the contact fluid have confirmed these relationships, showing significant increases in contact angle with optimized additive characteristics. rsc.org
Composite and Hybrid Materials
Poly(N-Vinylpyrrolidone) Nanocomposites (e.g., with Silver Clusters, Laponite, Graphene Quantum Dots)
The integration of nanoparticles into a Poly(N-Vinylpyrrolidone) matrix yields nanocomposites with enhanced and often novel properties, combining the characteristics of the polymer with the unique functionalities of the nanomaterials.
Silver Nanocomposites: PVP is widely used as a stabilizing or capping agent for silver nanoparticles (AgNPs), preventing their agglomeration and ensuring uniform dispersion within a matrix. mdpi.comnih.gov The interaction between the carbonyl groups in the PVP molecules and the silver species facilitates this stabilization. mdpi.com PVP/AgNP nanocomposites can be fabricated into various forms, including electrospun fibers and hydrogels. mdpi.comnih.gov These composites often exhibit strong antimicrobial activity against both Gram-negative and Gram-positive bacteria. mdpi.comnih.govsciencepublishinggroup.com The size of the silver nanoparticles, which can range from 2 to 50 nm, can be controlled by factors such as the PVP concentration during synthesis. nih.govsciencepublishinggroup.comacs.org
Laponite Nanocomposites: Laponite, a synthetic clay, serves as an effective reinforcing agent and crosslinker in PVP-based hydrogels. mdpi.comscientific.net The incorporation of Laponite significantly improves the mechanical properties of the hydrogels, which are otherwise often weak when in a swollen state. mdpi.com These nanocomposite hydrogels are synthesized by the radical polymerization of N-vinylpyrrolidone in the presence of Laponite particles. mdpi.com The resulting materials have a more robust network structure and have been investigated for applications such as the removal of heavy metals from water and as potential drug delivery systems. scientific.netdavidpublisher.comdavidpublisher.com
Graphene Quantum Dot (GQD) Nanocomposites: Graphene quantum dots, which are zero-dimensional carbon nanomaterials, can be integrated with PVP to create functional composites for sensing and electronics. researchgate.net For example, a conjugate material synthesized from a copolymer of N-vinylpyrrolidone, acrylonitrile (B1666552), and methacrylic acid with GQDs has been developed for the selective and reversible detection of ammonia vapor. researchgate.net The GQD-polymer composite films can be used to create portable electronic sensing devices. researchgate.net In other applications, GQD-PVP composites are explored for their unique optical and electrical properties, which are beneficial for creating fluorescent materials and components for electromagnetic interference shielding. acs.orgenpress-publisher.com
Specialized Polymer Formulations Research
The ability to copolymerize NVP with other monomers has led to the creation of specialized polymer formulations with enhanced characteristics. These formulations are actively being researched for applications in demanding fields such as dentistry and advanced manufacturing.
Glass-ionomer cements (GICs) are widely used in dentistry for restorations due to their adhesion to tooth structure and fluoride (B91410) release. ohiolink.edu However, conventional GICs can exhibit poor mechanical properties and sensitivity to water. ohiolink.edu Research has focused on incorporating NVP into the polymer matrix of GICs to improve their performance.
Copolymers of acrylic acid, itaconic acid, and NVP have been synthesized and investigated as the polyacid component of GICs. nih.govacs.orgresearchgate.net The inclusion of NVP has been shown to enhance the mechanical strength of the resulting cements. ohiolink.edunih.gov For instance, GICs modified with NVP exhibited higher compressive strength (163–167 MPa), diametral tensile strength (13–17 MPa), and significantly higher biaxial flexural strength (23–26 MPa) compared to a commercial GIC control (160 MPa CS, 12 MPa DTS, and 15 MPa BFS). nih.gov
Further improvements have been observed when NVP-modified polymers are combined with nano-hydroxyapatite or nano-fluoroapatite fillers. nih.gov These nano-ceramic-modified GICs demonstrated even greater mechanical properties, with compressive strengths reaching 184 MPa, diametral tensile strength of 22 MPa, and biaxial flexural strength of 33 MPa. nih.gov The enhancement is attributed to the additional physiochemical interaction between the N-vinylpyrrolidone and the apatite crystals. mdpi.com
The synthesis of these NVP-containing terpolymers has been explored in different solvent systems. nih.gov Polymerization in supercritical carbon dioxide (sc-CO2) with methanol (B129727) as a co-solvent was found to be significantly faster than in water, with simpler purification procedures. nih.gov The resulting cements from the sc-CO2 synthesized polymer also showed higher compressive and diametral tensile strengths. nih.gov
Table 1: Mechanical Properties of NVP-Modified Glass-Ionomer Cements
| Cement Formulation | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Biaxial Flexural Strength (MPa) |
| Commercial GIC (Control) | 160 | 12 | 15 |
| NVP-Modified GIC | 163-167 | 13-17 | 23-26 |
| NVP-Nano-Ceramic Modified GIC | 184 | 22 | 33 |
Data sourced from nih.gov
NVP is utilized as a reactive diluent in ultraviolet (UV) curable formulations for coatings, inks, and adhesives. basf.com Its primary function is to reduce the viscosity of the formulation, making it easier to apply, while also participating in the polymerization reaction upon UV exposure to become part of the final cured material. researchgate.netdergipark.org.tr
Research has explored the use of NVP in various UV-curable formulations. For example, it has been used as a reactive diluent in the preparation of photopolymerizable resins based on poly(L-lactide) (PLLA). rsc.org In these systems, NVP helps to create a cross-linked network upon UV curing, resulting in materials with significantly higher Young's modulus and tensile strength in the dry state compared to pure PLLA. rsc.org The amount of NVP introduced allows for the adjustment of properties like wettability, water absorption, and mechanical characteristics. rsc.org
However, the use of NVP in some applications is facing regulatory scrutiny, which has prompted research into alternative reactive diluents. radtech2020.com
Polymer electrolytes are a critical component in various electrochemical energy storage and conversion devices, such as batteries and fuel cells. researchgate.netmdpi.com Poly(N-vinylpyrrolidone) (PVP) is investigated for these applications due to its hydrophilic nature and the presence of tertiary amine basic groups. researchgate.net
In the context of lithium-ion batteries, PVP-based polymer electrolytes have been studied. The interaction between PVP and lithium salts, such as lithium perchlorate (B79767) (LiClO4), has been investigated to understand the ion conduction mechanism. researchgate.net It is believed that the nitrogen atom in the pyrrolidone ring can donate its lone pair of electrons, influencing the complexation with lithium ions. researchgate.net
PVP has also been explored in the development of high-temperature polymer electrolyte membranes (HT-PEMs) for fuel cells when doped with phosphoric acid. researchgate.net Cross-linking PVP with other polymers, like chloromethyl-polysulfone, is a strategy being researched to improve the mechanical properties and proton conductivity of these membranes. researchgate.net
Furthermore, PVP has been a component in solid polymer electrolytes for calcium batteries. acs.org For instance, a blend of poly(vinyl alcohol) and PVP containing calcium chloride has been shown to achieve notable ionic conductivity at room temperature. acs.org
Synthesis of Functional Oligomers and Dyes
The chemical reactivity of the NVP monomer allows for its modification to create functional oligomers and to be incorporated into dye structures.
The double alkylation of NVP with reagents like 1,8-dibromooctane (B1199895) can produce paraffin-like oligomers that retain polymerizable vinyl moieties. beilstein-journals.orgbeilstein-journals.org These oligomers can then be crosslinked with NVP to form swellable polymer networks. beilstein-journals.org
Furthermore, the vinyl side groups of these NVP-based oligomers are amenable to "click" chemistry reactions. For example, a thiol-ene click reaction with 2-aminoethanethiol hydrochloride can introduce reactive primary amino groups. beilstein-journals.org These amino-functionalized oligomers can then be used for further modifications, such as the attachment of dye molecules. beilstein-journals.org
This has been demonstrated by reacting the amino-functionalized oligomers with 1,4-difluoro-9,10-anthraquinone to yield red-colored oligomeric anthraquinone (B42736) dyes. beilstein-journals.org A subsequent reaction can replace the second fluoro substituent on the anthraquinone moiety with another functional group, leading to the creation of branched, multi-colored oligomeric dyes. beilstein-journals.org This synthetic route provides a method for creating dye-containing polymers where the chromophore is covalently bound to the polymer backbone. mdpi.com
Q & A
Q. What are the established synthesis methods for N-Vinylpyrrolidone (NVP), and how do reaction conditions influence yield?
NVP is synthesized via two primary routes:
- Route 1 : Reacting γ-butyrolactone with ammonia to form 2-pyrrolidone, followed by acetylene addition under pressure to yield NVP .
- Route 2 : Condensing γ-butyrolactone with monoethanolamine to produce N-hydroxyethylpyrrolidone, which undergoes vapor-phase dehydration . Key factors include temperature (120–200°C), pressure (for acetylene reactions), and catalyst selection (e.g., alkali metals). Yield optimization requires precise control of stoichiometry and reaction time.
Q. What analytical techniques are recommended for characterizing NVP purity and structural integrity?
- Chromatography : Gas chromatography (GC) or thin-layer chromatography (TLC) for assessing volatile impurities .
- Spectroscopy : FT-IR to confirm the lactam ring (C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR for vinyl group verification (δ 4.5–5.5 ppm for CH₂=CH) .
- Titration : Acid-base titration to quantify residual monomers in polymerized NVP .
Q. What safety protocols are critical when handling NVP in laboratory settings?
- Exposure Limits : Adhere to workplace air limits (e.g., Russia: 1 mg/m³ with skin exposure notation) .
- PPE : Use nitrile gloves, fume hoods, and eye protection due to NVP’s irritant properties .
- Storage : Store in amber glass under inert gas (N₂/Ar) to inhibit polymerization .
Advanced Research Questions
Q. How can polymerization mechanisms of NVP be systematically studied to optimize molecular weight distribution?
- Kinetic Studies : Monitor chain propagation via real-time Raman spectroscopy to track vinyl group consumption .
- Catalyst Screening : Test radical initiators (e.g., AIBN) at varying concentrations (0.1–2 wt%) to control polydispersity indices (PDI) .
- Solvent Effects : Compare aqueous vs. organic solvents (e.g., toluene) to assess branching and cross-linking tendencies .
Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?
- Meta-Analysis : Reconcile discrepancies by cross-referencing rodent studies (e.g., local tumors from subcutaneous NVP injection ) with in vitro cytotoxicity assays (e.g., IC₅₀ in human keratinocytes).
- Dose-Response Modeling : Apply Hill equations to interpolate low-dose effects missing from existing datasets .
Q. What experimental designs are recommended for assessing NVP’s environmental impact in cross-disciplinary studies?
- Life Cycle Assessment (LCA) : Integrate lab-scale process data (e.g., solvent recovery rates) with techno-economic models to quantify carbon footprints .
- Iterative Modeling : Refine LCA parameters through pilot-scale experiments (e.g., catalytic efficiency in waste streams) .
Q. How can ethical and reproducibility standards be ensured in preclinical studies involving NVP derivatives?
- NIH Guidelines : Report animal study details (e.g., strain, dosing intervals) per NIH preclinical checklists .
- Blinded Trials : Use randomized allocation in efficacy studies (e.g., NVP-based hydrogels for drug delivery) to minimize bias .
Q. What methodologies resolve challenges in quantifying trace NVP residues in pharmaceutical formulations?
- HPLC-MS/MS : Develop a validated method with a limit of detection (LOD) <10 ppb using deuterated NVP as an internal standard .
- Extraction Optimization : Compare solid-phase extraction (SPE) vs. liquid-liquid extraction (LLE) for matrix effects in plasma samples .
Methodological Considerations for Data Interpretation
Q. How can researchers validate novel applications of NVP in emerging fields like bio-based materials?
Q. What strategies mitigate confounding variables in studies comparing NVP with structural analogs (e.g., vinylpyridine)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
